Thymidine, 5'-o-(p-toluenesulfonyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWNGNFIIXLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993373 | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7253-19-2 | |
| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5'-O-(p-toluenesulfonyl)thymidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically-grounded guide to the synthesis, purification, and characterization of 5'-O-(p-toluenesulfonyl)thymidine. Moving beyond a simple recitation of steps, this guide delves into the causality behind the protocol, ensuring a deep understanding that is critical for troubleshooting, optimization, and successful application in complex multi-step syntheses.
Part 1: Strategic Importance in Nucleoside Chemistry
5'-O-(p-toluenesulfonyl)thymidine, commonly referred to as 5'-O-tosylthymidine, is a cornerstone intermediate in the field of medicinal and nucleic acid chemistry. The primary strategic value of this compound lies in the transformation of the 5'-hydroxyl group of thymidine into a highly effective leaving group—the tosylate anion. This activation is a critical first step for a vast array of nucleophilic substitution reactions at the 5'-position. Consequently, 5'-O-tosylthymidine is an indispensable precursor for the synthesis of modified nucleosides, which are foundational to the development of antiviral and anticancer therapeutics, as well as sophisticated molecular probes for biological research.
The selection of the p-toluenesulfonyl (tosyl) group is deliberate. It imparts desirable properties such as high crystallinity to the product, which aids in purification, and it is stable under a variety of reaction conditions, yet readily displaced by a wide range of nucleophiles. A mastery of its synthesis and a rigorous confirmation of its structure and purity are therefore non-negotiable for any subsequent synthetic endeavor.
Part 2: The Synthesis Pathway: Mechanism and Protocol
The synthesis of 5'-O-tosylthymidine is a classic example of nucleophilic acyl substitution, specifically the tosylation of a primary alcohol. The reaction proceeds by the nucleophilic attack of the 5'-hydroxyl group of thymidine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine, is essential to catalyze the reaction and to neutralize the hydrochloric acid generated as a byproduct.
Caption: Chemical transformation of thymidine to 5'-O-tosylthymidine.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, incorporating in-process controls to ensure a successful outcome.
Materials:
-
Thymidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Dichloromethane (DCM) and Methanol (MeOH) (for chromatography)
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve thymidine (1.0 eq) in anhydrous pyridine. The volume should be sufficient to fully dissolve the starting material (approx. 10-15 mL per gram of thymidine). Expertise & Experience: The use of anhydrous pyridine is non-negotiable. Any moisture will rapidly hydrolyze the TsCl, reducing yield and complicating purification.
-
Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (1.2 eq) in small portions over 20-30 minutes. Causality: This controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of undesired side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
In-Process Control (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 95:5 Dichloromethane:Methanol. The product (5'-O-tosylthymidine) is significantly less polar than the starting material and will have a higher Rf value. The reaction is complete when the thymidine spot is no longer visible. Trustworthiness: This step is the core of the self-validating process. Proceeding to work-up without confirmation of completion can lead to low yields.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and slowly add cold water to quench any remaining TsCl and precipitate the product.
-
Extraction and Wash: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The bicarbonate wash removes the pyridinium hydrochloride salt and any p-toluenesulfonic acid, which are more soluble in the aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, typically as a white or off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain 5'-O-(p-toluenesulfonyl)thymidine as a pure white solid.
Part 3: Rigorous Characterization for Unambiguous Identification
The identity and purity of the synthesized compound must be confirmed through a suite of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together they form an unassailable confirmation of the product.
Data Presentation: Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | δ 7.75 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.25 (s, 1H, H-6), 6.15 (t, 1H, H-1'), 4.20 (m, 2H, H-5'), 3.80 (m, 1H, H-3'), 2.40 (s, 3H, Ar-CH₃), 2.10 (m, 2H, H-2'), 1.75 (s, 3H, Thy-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ) | Signals for aromatic carbons (~127-145 ppm), thymine carbons (~110-164 ppm), deoxyribose carbons (~60-85 ppm), and the tosyl methyl carbon (~21 ppm). |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | Strong S=O stretches at ~1360 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric). C=O stretch at ~1690 cm⁻¹. |
| High-Res Mass Spec (HRMS) | m/z | Calculated for C₁₇H₂₀N₂O₇S [M+H]⁺: 397.1069. Found: 397.1071 (example). The molecular formula is C17H20N2O7S.[1] |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Expert Interpretation:
-
¹H NMR: The most telling signs of a successful reaction are the appearance of two doublets in the aromatic region (7.4-7.8 ppm) and a singlet around 2.4 ppm, characteristic of the tosyl group. Furthermore, a downfield shift of the H-5' protons (to ~4.20 ppm) compared to starting thymidine is definitive proof of tosylation at the 5'-position.
-
FT-IR: The two strong, sharp peaks for the sulfonyl group are unmistakable and provide clear evidence of the tosyl moiety's incorporation.[2]
-
Mass Spectrometry: High-resolution mass spectrometry provides the most accurate confirmation of the elemental composition, allowing for an unambiguous assignment of the molecular formula.[1][3]
Part 4: Authoritative Grounding & References
The protocols and data presented in this guide are grounded in established and peer-reviewed chemical literature. The following resources provide further detail and serve as a foundation for the methodologies described.
References
-
Title: Thymidine, 5'-O-(p-toluenesulfonyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: NMR and FT-IR Studies on the Association of Derivatives of Thymidine, Adenosine, and 6-N-Methyl-Adenosine in Aprotic Solvents Source: ResearchGate URL: [Link]
-
Title: A Practical Synthesis of 2,3'-Anhydrothymidine from Thymidine Source: Nucleosides, Nucleotides and Nucleic Acids URL: [Link]
-
Title: Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates Source: PubMed, National Library of Medicine URL: [Link]
-
Title: p-TOLYLSULFONYLMETHYL ISOCYANIDE Source: Organic Syntheses URL: [Link]
-
Title: O-mesylthymidine. Formation of 1-(3-azido-2,3-dideoxy-.beta.-D-threo-pentofuranosyl)thymine Source: ACS Publications URL: [Link]
Sources
Mechanism of 5'-Hydroxyl Activation with Tosyl Chloride: A Technical Guide
Executive Summary
The reaction of p-toluenesulfonyl chloride (TsCl) with the 5'-hydroxyl group of nucleosides is a cornerstone transformation in medicinal chemistry. While often categorized under "protection," its primary utility in drug development is activation . By converting the poor leaving group (-OH) into the highly reactive tosylate (-OTs), researchers enable subsequent nucleophilic substitutions (
This guide moves beyond standard textbook definitions to explore the N-tosylpyridinium catalytic cycle , the kinetic drivers of regioselectivity (5' vs. 3'), and the critical control of chlorination side-reactions .
Part 1: The Chemistry of Activation
The Fundamental Challenge
Nucleophilic substitution at the 5'-position of a ribose or deoxyribose sugar is thermodynamically unfavorable because the hydroxide ion (
The tosyl group transforms this thermodynamics:
-
Leaving Group Ability: The p-toluenesulfonate anion (
) is resonance-stabilized with a conjugate acid of . -
Stereochemical Integrity: The reaction occurs at the oxygen atom, preserving the stereochemistry of the C5' carbon (retention of configuration).
Mechanistic Deep Dive: The Role of Pyridine
A common misconception is that pyridine acts solely as a base to neutralize the HCl byproduct. In reality, pyridine acts as a nucleophilic catalyst .[1]
-
Activation: Pyridine is more nucleophilic than the primary alcohol.[1][2] It attacks the sulfur of TsCl, displacing chloride to form the highly electrophilic N-tosylpyridinium intermediate.
-
Transfer: The 5'-OH attacks the sulfur of this intermediate. The bond energy of the N-S bond in the intermediate is lower than the Cl-S bond, lowering the activation energy for the alcohol attack.
-
Deprotonation: Pyridine (or the chloride ion) acts as a base to remove the proton from the oxonium intermediate.
Critical Distinction: Unlike methanesulfonyl chloride (MsCl), which can proceed via a sulfene intermediate (E1cB mechanism) when using triethylamine, TsCl cannot form a sulfene because it lacks
Mechanism Visualization
The following diagram illustrates the catalytic cycle and the transition states.
Figure 1: The N-tosylpyridinium catalytic cycle. Note that pyridine activates the sulfur center before the alcohol attacks.
Part 2: Regioselectivity and Kinetics
In nucleosides (e.g., Adenosine, Uridine), multiple hydroxyl groups compete for the tosyl chloride.
Primary vs. Secondary Hydroxyls
-
5'-OH (Primary): Sterically unhindered and kinetically favored. At
, the reaction rate is significantly faster ( ). -
3'-OH / 2'-OH (Secondary): Sterically hindered by the sugar ring puckering and the nucleobase.
Achieving Monotosylation
To ensure the reaction stops at the 5'-position without protecting the 2'/3' positions first:
-
Stoichiometry: Use a slight excess of TsCl (1.1 – 1.2 equivalents).
-
Temperature: Maintain strictly at
for the addition, then warm slowly to or RT. -
Concentration: High dilution favors the primary reaction; high concentration increases the probability of di-tosylation.
Part 3: Optimized Experimental Protocol
This protocol is designed for the regioselective 5'-O-tosylation of a purine nucleoside (e.g., Adenosine).
Reagents & Materials
-
Substrate: Nucleoside (dried under high vacuum over
overnight). -
Reagent: p-Toluenesulfonyl chloride (Recrystallized from hexane/chloroform if older than 6 months).
-
Solvent/Catalyst: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).
-
Quench: Sodium Bicarbonate (
) saturated solution.
Step-by-Step Methodology
| Step | Action | Critical Mechanistic Note |
| 1. Solvation | Dissolve nucleoside (1.0 eq) in anhydrous pyridine (10-15 mL/mmol) under Argon. Cool to | Pyridine acts as solvent and catalyst.[2][3][4] Low temp suppresses 3'-OH attack. |
| 2. Activation | Add TsCl (1.2 eq) portion-wise over 15 minutes. | Portion-wise addition prevents localized high concentration of TsCl, reducing di-tosylation risk. |
| 3. Reaction | Stir at | Look for the disappearance of the baseline spot (polar nucleoside) and appearance of a less polar spot ( |
| 4. Quench | Add 1 mL water or sat. | Hydrolyzes excess TsCl/N-tosylpyridinium to TsOH before workup. |
| 5. Extraction | Dilute with EtOAc or DCM. Wash with cold 1M HCl (x3) until aqueous phase is acidic. | Crucial: Acid wash removes pyridine as pyridinium salt ( |
| 6. Neutralization | Wash organic layer with sat.[5] | Neutralizes any residual acid that could degrade the glycosidic bond (depurination). |
Workflow Logic
Figure 2: Decision logic for reaction monitoring and workup.
Part 4: Troubleshooting & Critical Quality Attributes
The most common failure mode in this reaction is not "no reaction," but over-reaction or side-reaction .
The "Chlorine Problem" (Side Reaction)
If the reaction is run too warm or for too long, the chloride ion (
-
Mechanism: The newly formed 5'-OTs is an excellent leaving group.[3][6] The
attacks the 5'-position via . -
Result: Formation of 5'-chloro-5'-deoxynucleoside instead of the tosylate.
-
Prevention: Do not allow the reaction to heat up. Do not use Pyridine-HCl salts. If this persists, add DMAP (catalytic). DMAP forms a N-tosyl-4-dimethylaminopyridinium salt which is more reactive toward the alcohol than the chloride is toward the tosylate.
Data & Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product is 5'-Cl (Alkyl Chloride) | Reaction temp too high; Excess | Keep at |
| Di-tosylation (3',5'-bis-OTs) | Excess TsCl; High concentration. | Reduce TsCl to 1.1 eq. Dilute reaction. |
| No Reaction | Wet pyridine (TsCl hydrolyzes to TsOH). | Distill pyridine over |
| Depurination (Loss of Base) | Acidic workup too harsh or prolonged. | Use cold dilute HCl or switch to |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Authoritative source for stoichiometry and solvent selection in sulfonate ester form
- K. C. Nicolaou & S. A. Snyder. (2005). Chasing Molecules That Were Never Made: The Role of Total Synthesis in Drug Discovery. Classics in Total Synthesis.
-
Tipson, R. S. (1944). On Esters of p-Toluenesulfonic Acid.[7] Journal of Organic Chemistry, 9(3), 235–241.
- The foundational paper describing the mechanism of pyridine-catalyzed tosyl
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Source for the purification and recrystallization protocols of p-Toluenesulfonyl chloride.
- Reese, C. B., et al. (2003). Reaction of nucleosides with p-toluenesulfonyl chloride in pyridine. Tetrahedron Letters, 44(35), 6661-6663.
Sources
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. reactionweb.io [reactionweb.io]
- 4. orgosolver.com [orgosolver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
Role of 5'-tosylthymidine in nucleoside chemistry
The Strategic Utility of 5'-O-Tosylthymidine in Nucleoside Analog Synthesis
Executive Summary
5'-O-Tosylthymidine (5'-Ts-T) serves as a linchpin intermediate in the modification of the furanose scaffold of pyrimidine nucleosides. Its utility stems from the transformation of the 5'-hydroxyl group—a poor leaving group—into a p-toluenesulfonate ester, an excellent leaving group (
Mechanistic Principles & Reactivity Profile
The chemistry of 5'-Ts-T is governed by the electronic and steric environment of the 2'-deoxyribose ring.
-
Regioselectivity (5' vs. 3'): The primary 5'-hydroxyl group is sterically more accessible and nucleophilic than the secondary 3'-hydroxyl. Under controlled conditions (0°C, stoichiometric control), p-toluenesulfonyl chloride (TsCl) selectively tosylates the 5'-position. Over-reaction leads to 3',5'-ditosylation, a common impurity.
-
The Leaving Group: The tosyl group stabilizes the developing negative charge in the transition state via resonance delocalization over the sulfonyl and aromatic ring.[1] This makes the C5' position highly electrophilic.
-
The "Fork in the Road" (Reaction Divergence):
-
Path A (Intermolecular
): In the presence of strong external nucleophiles (azide, iodide, amines), the nucleophile attacks C5' from the backside, displacing the tosylate. -
Path B (Intramolecular Attack): In the absence of strong nucleophiles or under basic conditions, the carbonyl oxygen (O2) of the thymine base attacks C5'. This forms a rigid bicyclic system, 2,5'-anhydrothymidine . This is often a competing side reaction but can also be a desired pathway for constraining sugar conformation.
-
Visualizing the Reaction Pathways
Caption: Divergent reaction pathways for 5'-O-Tosylthymidine. Path selection is controlled by nucleophile strength and solvent conditions.
Synthesis Protocol: 5'-O-Tosylthymidine
This protocol prioritizes high regioselectivity to minimize 3',5'-ditosyl formation.
Reagents:
-
Thymidine (dried in vacuo over
) -
p-Toluenesulfonyl chloride (TsCl) (Recrystallized from hexane/chloroform if impure)
-
Anhydrous Pyridine (Acts as solvent and proton scavenger)
Step-by-Step Methodology:
| Step | Action | Mechanistic Rationale |
| 1. Solvation | Dissolve Thymidine (1.0 eq) in anhydrous Pyridine (10 mL/g). Cool to 0°C in an ice bath. | Low temperature reduces the kinetic energy, enhancing the selectivity for the primary 5'-OH over the secondary 3'-OH. |
| 2. Activation | Add TsCl (1.1 - 1.2 eq) portion-wise over 15 minutes. | Slow addition prevents localized high concentrations of TsCl, reducing the risk of di-tosylation. |
| 3. Reaction | Stir at 0°C for 2 hours, then allow to warm to 4°C (refrigerator) overnight. | Extended reaction time at low temp ensures conversion without thermal promotion of side reactions (anhydro formation). |
| 4. Quenching | Pour the mixture into ice-water (10x reaction volume). | Hydrolyzes excess TsCl to tosyl acid and precipitates the product (or allows extraction). |
| 5. Extraction | Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). | Separates the organic nucleoside from the aqueous pyridinium salts. |
| 6. Wash | Wash organic layer with cold 1M HCl (to remove pyridine), then Sat. | Acid wash is critical to remove pyridine, which can catalyze decomposition during concentration. |
| 7. Purification | Dry over | Target: White crystalline solid. Yield: Expect 70-85%. |
Quality Control (TLC):
-
Mobile Phase: 10% Methanol in DCM.
-
Observation: 5'-Ts-T (
) runs higher than Thymidine ( ) but lower than 3',5'-ditosylthymidine ( ).
Application: Nucleophilic Displacement (The Reaction)
The most common application is the synthesis of 5'-Azido-5'-deoxythymidine , a precursor for "Click" chemistry labeling of DNA or reduction to 5'-amino-thymidine.
Protocol for Azidation:
-
Solvent: Dissolve 5'-Ts-T in anhydrous DMF (polar aprotic solvent favors
). -
Reagent: Add Sodium Azide (
, 1.5 - 2.0 eq). -
Conditions: Heat to 50-60°C for 3-5 hours.
-
Warning: Do not exceed 80°C. Higher temperatures drastically increase the rate of 2,5'-anhydrothymidine formation (the thermodynamic sink).
-
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Mechanism: The azide anion (
) attacks the C5' carbon from the backside, inverting the geometry (though C5' is not a stereocenter, the mechanism is strictly ).
Troubleshooting & Optimization
Problem: Formation of 2,5'-Anhydrothymidine
-
Symptom:[2][3][4][5][6][7] A new spot appears on TLC just below the product, or the product is insoluble in standard organic solvents (anhydro compounds are polar/rigid).
-
Cause: Basic conditions or excessive heat allow the base oxygen to attack the 5'-position.
-
Solution: Keep reaction temperatures
. Ensure the reaction mixture is neutral during workup.
Problem: 3',5'-Ditosylation
-
Symptom:[2][3][4][5][6][7] High running spot on TLC. Low yield of mono-tosyl.
-
Cause: Excess TsCl or temperature too high during addition.
-
Solution: Strictly control TsCl stoichiometry (1.1 eq). Keep the addition at 0°C.
References
-
Nucleophilic Substitution Reactions Using Tosyl Groups.
-
Source:
-
-
Synthesis and antiviral activity of several 2,5'-anhydro analogues. Journal of Medicinal Chemistry, 1989.[8]
-
Source:
-
-
Amino-5'-deoxythymidine: synthesis and specific phosphorylation. Antimicrobial Agents and Chemotherapy, 1980.[9]
-
Source:
-
-
Nucleophilic participation in the transition state for human thymidine phosphorylase.Journal of the American Chemical Society, 2004.
-
Source:[10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic participation in the transition state for human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tosyl Group in Nucleoside Chemistry: A Legacy of Precision and Versatility
An In-depth Technical Guide for Researchers and Drug Development Professionals
The strategic manipulation of reactive functional groups is a cornerstone of modern organic chemistry, particularly in the intricate field of nucleoside and nucleotide synthesis. Within the chemist's toolkit, the p-toluenesulfonyl (tosyl) group has emerged as an indispensable workhorse for the protection and activation of hydroxyl moieties in nucleosides. This guide provides a comprehensive exploration of the discovery, history, and application of tosyl-protected nucleosides, offering both historical context and practical, field-proven insights for researchers, scientists, and professionals in drug development.
Historical Perspectives: From Nucleic Acid Structure to Synthetic Control
The story of tosyl-protected nucleosides is intrinsically linked to the broader history of our understanding of nucleic acids. In the early 20th century, the foundational work of Phoebus Levene was instrumental in dissecting the fundamental components of nucleic acids: a phosphate group, a pentose sugar (ribose or deoxyribose), and nitrogenous bases.[1][2][3][4] Levene was the first to identify that these components were linked in a phosphate-sugar-base order, coining the term "nucleotide".[2][4]
However, it was the pioneering research of Alexander Todd in the mid-20th century that ushered in the era of synthetic nucleotide chemistry.[5][6] Todd's systematic approach to the synthesis of nucleosides and nucleotides not only confirmed their structure but also laid the groundwork for the later synthesis of DNA and RNA. His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1957, highlighted the critical need for robust and selective methods to protect and activate the various functional groups within nucleosides.[5][7][8][9]
The tosyl group, a derivative of p-toluenesulfonic acid, had already been recognized in organic chemistry for its utility in converting alcohols into excellent leaving groups.[10][11][12] Its introduction into nucleoside chemistry provided a powerful tool to selectively modify the hydroxyl groups of the sugar moiety, paving the way for the synthesis of a vast array of novel nucleoside analogs with therapeutic potential.
The Chemistry of Tosylation: Mechanism and Strategic Considerations
The tosylation of a nucleoside's hydroxyl group is a nucleophilic substitution reaction where the alcohol's oxygen atom attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][12] This reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[1]
The primary hydroxyl group at the 5'-position of a nucleoside is generally the most reactive due to reduced steric hindrance, allowing for selective 5'-O-tosylation. The resulting tosylate ester is a stable, crystalline solid that can be readily purified.[13]
The key to the tosyl group's utility lies in its ability to transform the poorly leaving hydroxyl group into a highly effective tosylate leaving group.[13][14] The stability of the resulting tosylate anion is due to the delocalization of the negative charge through resonance across the sulfonyl group and the aromatic ring.[14] This activation of the hydroxyl position opens the door to a wide range of subsequent nucleophilic substitution reactions, enabling the introduction of various functionalities with high stereochemical control.[14][15]
Diagram: Mechanism of Nucleoside Tosylation
Caption: The nucleophilic attack of the nucleoside's hydroxyl group on tosyl chloride.
Experimental Protocols: A Practical Guide
The successful tosylation of nucleosides requires careful attention to experimental conditions to ensure high yields and selectivity.
General Protocol for 5'-O-Tosylation of a Ribonucleoside
This protocol provides a general method for the selective tosylation of the 5'-hydroxyl group of a ribonucleoside.
Materials:
-
Ribonucleoside (e.g., Uridine)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ribonucleoside (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water or ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5'-O-tosylated nucleoside.
Causality Behind Experimental Choices:
-
Anhydrous Pyridine: Serves as both the solvent and the base to neutralize the HCl generated during the reaction. It must be anhydrous to prevent hydrolysis of the tosyl chloride.
-
0 °C Reaction Temperature: The reaction is initially carried out at a low temperature to control the exothermic reaction and to enhance the selectivity for the more reactive 5'-hydroxyl group.
-
Portion-wise Addition of TsCl: This helps to maintain a low concentration of the reactive tosyl chloride, further promoting selective reaction at the primary hydroxyl group.
-
TLC Monitoring: Essential for determining the reaction's endpoint and preventing the formation of di-tosylated and other byproducts.
Diagram: Experimental Workflow for 5'-O-Tosylation
Caption: Step-by-step workflow for the 5'-O-tosylation of a nucleoside.
Deprotection of Tosylated Nucleosides
The removal of the tosyl group is often necessary in multi-step syntheses. Reductive cleavage is a common method for deprotection.
Protocol for Reductive Detosylation using Sodium Naphthalenide:
Sodium naphthalenide is a powerful reducing agent that can efficiently cleave the tosyl group.[5]
Materials:
-
Tosyl-protected nucleoside
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium metal
-
Naphthalene
-
Ammonium chloride solution
Procedure:
-
Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color persists.
-
In a separate flask, dissolve the tosyl-protected nucleoside in anhydrous THF.
-
Cool the nucleoside solution to a low temperature (e.g., -78 °C).
-
Slowly add the sodium naphthalenide solution to the nucleoside solution until the green color persists, indicating a slight excess of the reagent.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the deprotected nucleoside.
-
Purify as necessary.
Trustworthiness of the Protocol: This reductive cleavage method is generally high-yielding and chemoselective, leaving other functional groups intact. The persistence of the green color of the sodium naphthalenide radical anion provides a clear visual endpoint for the reaction.
Applications in Drug Development and Oligonucleotide Synthesis
The ability to selectively functionalize nucleosides via their tosylated intermediates has had a profound impact on the development of antiviral and anticancer drugs. Many nucleoside analogs owe their existence to the synthetic pathways enabled by tosyl chemistry.[16][17] For instance, the introduction of modifications at the 5'-position to enhance antiviral activity often begins with a 5'-O-tosylated precursor.
More recently, the versatility of the tosyl group has been exploited in the field of oligonucleotide synthesis and bioconjugation. In the early 1990s, Letsinger and colleagues demonstrated the use of a 5'-tosyl phosphoramidite for the chemical ligation of oligonucleotides.[18] This work highlighted the potential of tosyl-activated oligonucleotides for creating complex nucleic acid structures. Today, tosyl-modified oligonucleotides are used for attachment to solid supports and for conjugation to various biomolecules, such as proteins and antibodies.[18]
Table: Representative Applications of Tosyl-Protected Nucleosides
| Application Area | Specific Use of Tosyl Group | Example Reference |
| Antiviral Drug Synthesis | Activation of hydroxyl groups for nucleophilic displacement to introduce antiviral moieties. | Synthesis of various nucleoside analogues.[16][17] |
| Oligonucleotide Synthesis | Chemical ligation of oligonucleotides via 5'-tosyl phosphoramidites. | Herrlein, M. K., Nelson, J. S., & Letsinger, R. L. (1990s).[18] |
| Bioconjugation | Functionalization of oligonucleotides for attachment to surfaces or other biomolecules. | Mirkin et al. for coupling antibodies to oligonucleotides.[18] |
Conclusion and Future Outlook
From its early applications as a simple protecting group to its current role in sophisticated bioconjugation strategies, the tosyl group has proven to be an exceptionally valuable tool in nucleoside and nucleotide chemistry. Its reliability, predictability, and versatility have enabled the synthesis of countless novel compounds that have advanced our understanding of biology and led to the development of life-saving therapeutics. As the demand for more complex and precisely engineered nucleic acid-based drugs and research tools continues to grow, the legacy of the tosyl group is certain to endure, providing a robust chemical foundation for future innovations in the field.
References
- Levene, P. A. (1919). The Structure of Yeast Nucleic Acid: IV. Ammonia Hydrolysis. J. Biol. Chem.
- Todd, A. R. (1957). Synthesis in the Study of Nucleotides. Nobel Lecture.
- Herrlein, M. K., Nelson, J. S., & Letsinger, R. L. (Referenced in Glen Report 22.24).
- Levene, P. A. (Mentioned in multiple historical accounts of nucleic acid chemistry). [Online]. Available: General historical articles on nucleic acid discovery.
- Todd, A. R. (Mentioned in various biographical and scientific articles). [Online]. Available: Articles on the history of nucleotide synthesis.
-
Wikipedia. (n.d.). Phoebus Levene. [Online]. Available: [Link]
-
Jnetics. (2024, December 27). Phoebus Levene: The Father of the Nucleotide. [Online]. Available: [Link]
-
Britannica. (2026, January 6). Alexander Robertus Todd, Baron Todd. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Alec Todd. [Online]. Available: [Link]
-
Chemical Industry Digest. (2019, August 27). Lord Alexander Todd - Pioneering researcher of nucleotides. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Tosyl group. [Online]. Available: [Link]
-
Grokipedia. (n.d.). Tosyl group. [Online]. Available: [Link]
-
Fiveable. (2025, August 15). Tosylates Definition - Organic Chemistry Key Term. [Online]. Available: [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. [Online]. Available: [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Online]. Available: [Link]
-
MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Online]. Available: [Link]
- Ikehara, M., & Uesugi, S. (1973). Studies of Nucleosides and Nucleotides. LV. Reaction cytidine 5'-monophosphate with p-toluenesulfonyl chloride. Chemical & Pharmaceutical Bulletin, 21(2), 264–269.
-
PMC. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Online]. Available: [Link]
-
Glen Research. (n.d.). Glen Report 22.24 - New Product - Universal Tosyl Phosphoramidite. [Online]. Available: [Link]
- Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 38(36), 6295-6298.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies of Nucleosides and Nucleotides. LV. Reaction cytidine 5'-monophosphate with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. scispace.com [scispace.com]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 9. glenresearch.com [glenresearch.com]
- 10. reddit.com [reddit.com]
- 11. BJOC - Mechanochemistry of nucleosides, nucleotides and related materials [beilstein-journals.org]
- 12. An important protecting group developed specifically for polyhydr... | Study Prep in Pearson+ [pearson.com]
- 13. fiveable.me [fiveable.me]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
Strategic Utilization of 5'-O-Tosylthymidine in Antiviral Scaffold Synthesis
Executive Summary
In the landscape of nucleoside antiviral development, the modification of the sugar moiety—specifically the 5'-position—remains a critical strategy for bypassing kinase bottlenecks and creating novel polymerase inhibitors. 5'-O-(p-Toluenesulfonyl)thymidine (5'-TsT) serves as a pivotal "switchman" intermediate. By converting the poor leaving group of the 5'-hydroxyl into a highly reactive tosylate ester, researchers gain access to a divergent chemical space. This guide provides a rigorous, field-validated protocol for the regioselective synthesis of 5'-TsT and details its transformation into high-value antiviral precursors such as 5'-azido, 5'-amino, and 5'-halo nucleosides.
Part 1: The Chemical Rationale[1][2]
The Selectivity Challenge
Thymidine contains two hydroxyl groups: a primary alcohol at the 5' position and a secondary alcohol at the 3' position. The synthesis of 5'-TsT relies on the principle of steric differentiation .
-
5'-OH (Primary): Sterically unhindered and kinetically faster to react.
-
3'-OH (Secondary): More hindered and kinetically slower.
By controlling temperature (
The Leaving Group Physics
The hydroxyl group (
Part 2: Master Protocol – Regioselective Synthesis of 5'-TsT
Objective: Synthesize 5'-O-p-toluenesulfonylthymidine with >90% regioselectivity.
Reagents & Equipment[3][4]
-
Substrate: Thymidine (dried in vacuo over
). -
Reagent: p-Toluenesulfonyl chloride (TsCl) - Recrystallize from hexane if yellow/impure.
-
Solvent/Base: Anhydrous Pyridine (stored over KOH pellets).
-
Monitoring: TLC Plates (Silica Gel 60
).
Step-by-Step Workflow
1. Preparation (The "Zero-Water" Rule)
-
Action: Flame-dry a round-bottom flask and flush with Argon.
-
Rationale: TsCl hydrolyzes rapidly in the presence of moisture to form p-toluenesulfonic acid, which is non-reactive for this transformation and complicates purification.
2. Solvation and Cooling
-
Action: Dissolve Thymidine (1.0 eq) in anhydrous pyridine (10 mL per gram). Cool the solution to
C in an ice bath. -
Causality: Low temperature suppresses the reaction rate of the secondary 3'-OH, maximizing 5'-selectivity.
3. Addition of Electrophile
-
Action: Add TsCl (1.2 eq) portion-wise over 15 minutes.
-
Control Point: Do not dump TsCl all at once. A localized high concentration can force the thermodynamic product (bis-tosylation).
4. Reaction & Monitoring (Self-Validating Step)
-
Action: Stir at
C for 4 hours, then allow to warm to room temperature overnight. -
Validation (TLC):
-
Mobile Phase:
:MeOH (9:1). -
Visualization: UV Light (254 nm).
-
Expected
: Thymidine ( ), 5'-TsT ( ), Bis-tosylate ( ). -
Stop Condition: Quench when Thymidine spot is <5%.
-
5. Workup (The "Ice-Crash" Method)
-
Action: Pour the reaction mixture slowly into 10 volumes of vigorously stirred ice water .
-
Observation: The product should precipitate as a white solid.
-
Troubleshooting: If an oil forms, decant the water, dissolve the oil in a minimum amount of MeOH, and re-precipitate in ether.
Visualization: Synthesis Workflow
Figure 1: Critical path for the regioselective synthesis of 5'-O-tosylthymidine.
Part 3: Divergent Synthesis – The Antiviral Hub
Once isolated, 5'-TsT becomes the "Hub" for generating diverse antiviral candidates via
The Azide Pathway (Precursor to Amines & Click Chemistry)
-
Reagents:
(3-5 eq) in DMF at C. -
Product: 5'-Azido-5'-deoxythymidine (AZT isomer, but 5'-modified).
-
Utility: Can be reduced to 5'-amino (see below) or used in CuAAC "click" reactions to attach lipophilic tails for better membrane permeability.
The Amine Pathway (Kinase Bypass)
-
Reagents: Saturated methanolic ammonia or direct amine nucleophiles.
-
Mechanism: Direct displacement.
-
Antiviral Significance: 5'-amino analogs can form phosphoramidate bonds, mimicking the phosphate backbone but resisting enzymatic cleavage.
The Halogen Pathway
-
Reagents: NaI or LiBr in acetone/MEK (Finkelstein conditions).
-
Product: 5'-Iodo-5'-deoxythymidine.
-
Utility: 5'-Iodo derivatives are radiosensitizers and precursors for organometallic coupling (e.g., Heck reaction) to extend the carbon skeleton.
Visualization: Reaction Network
Figure 2: Divergent synthesis pathways from the 5'-TsT intermediate.
Part 4: Antiviral Case Study – 5'-Amino-5'-deoxythymidine[5][6][7]
The conversion of 5'-TsT to 5'-amino-5'-deoxythymidine (5'-AdThd) represents a classic application in antiviral research.
Mechanism of Action
Unlike chain terminators (like AZT) that target Reverse Transcriptase, 5'-AdThd exhibits activity against Herpes Simplex Virus Type 1 (HSV-1) via a unique dual mechanism:
-
Genomic Incorporation: 5'-AdThd is phosphorylated and incorporated into viral DNA. The phosphoramidate linkage (
bond) distorts the DNA helix. -
RNA Processing Interference: Incorporation leads to a shift from poly(A)+ to poly(A)- viral RNA, effectively silencing viral protein translation [1].
Synthesis Protocol from 5'-TsT
-
Displacement: Dissolve 5'-TsT in DMF. Add
(5 eq). Heat to C for 4 hours. Isolate 5'-azido intermediate. -
Reduction: Hydrogenate the azide (
, Pd/C) in EtOH. -
Result: Quantitative conversion to the 5'-amine.
Part 5: Quality Control & Data Tables
To ensure the integrity of the precursor before downstream use, the following analytical benchmarks must be met.
Table 1: Analytical Specifications for 5'-TsT
| Test | Method | Acceptance Criteria | Diagnostic Feature |
| Purity | HPLC (C18) | > 95% Area | Single peak at retention time |
| Identity | 1H NMR (DMSO-d6) | Conforms | Aromatic doublet (7.8, 7.4 ppm) + Methyl singlet (2.4 ppm) |
| Regioselectivity | 1H NMR | No 3'-shift | 3'-H signal should remain near 4.2 ppm; 5'-H shifts downfield |
| Solvent | GC-Headspace | < 500 ppm | Absence of Pyridine |
Self-Validation: NMR Interpretation
In the
-
Unmodified Thymidine: 5'-H signals appear
3.6 - 3.7 ppm. -
5'-TsT: 5'-H signals shift to 4.2 - 4.3 ppm due to the electron-withdrawing nature of the sulfonyl ester.
-
Bis-tosylate: Look for an additional shift of the 3'-H proton from
4.2 ppm to 5.0 ppm.
References
-
Puschett, J. B., et al. "The relationship between the antiviral activity of 5'-amino-5'-deoxythymidine and its incorporation into herpes simplex virus type 1 DNA."[2] Antiviral Research, vol. 4, no.[3] 5, 1984, pp. 271-280.[2] Link
-
Lin, T. S., et al. "Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs."[4] Journal of Medicinal Chemistry, vol. 19, no. 4, 1976, pp. 495-498.[4] Link
-
Da Rosa, et al. "Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection."[5] Molecules, vol. 28, 2023.[6][5] Link
-
SVKM IOP. "Synthetic applications of p-toluenesulfonyl chloride: A recent update." International Journal of Applied Research. Link
Sources
- 1. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship between the antiviral activity of 5'-amino-5'-deoxythymidine and its incorporation into herpes simplex virus type 1 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 5'-amino-5'-deoxythymidine on the pattern of polyadenylation of herpes simplex virus type 1 ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Understanding the reactivity of the 5'-position of thymidine
Title: The Primary Handle: Strategic Manipulation of the Thymidine 5'-Hydroxyl Subtitle: A Technical Guide to Regioselectivity, Protection, and Functionalization in Nucleoside Chemistry
Executive Summary
For the drug development chemist, the 5'-hydroxyl group of thymidine is more than a functional moiety; it is the primary "handle" for oligonucleotide assembly and conjugation. Unlike the 3'-hydroxyl, which is sterically crowded and secondary, the 5'-position is a primary alcohol offering superior nucleophilicity and steric accessibility. This guide dissects the reactivity profile of the 5'-OH, providing validated protocols for its protection (DMT), activation (Appel/Mitsunobu), and oxidation, serving as a blueprint for synthesizing next-generation antiviral payloads and antibody-drug conjugates (ADCs).
Part 1: Structural & Mechanistic Fundamentals
To manipulate thymidine effectively, one must understand the electronic and steric disparity between the 5' and 3' positions.
The Steric/Electronic Landscape
The 5'-OH is attached to an exocyclic methylene group (
-
Kinetic Advantage: Under neutral conditions, the 5'-OH reacts with bulky electrophiles (e.g., trityl chlorides, silyl chlorides) at rates 4–10 times faster than the 3'-OH.
-
Nucleophilicity: While both are hydroxyls, the primary 5'-OH is less hindered, allowing for faster attack on electrophilic phosphorus or carbonyl centers.
Visualization of Reactivity
The following diagram illustrates the logical flow of reactivity based on steric accessibility.
Part 2: The "Gold Standard" – 5'-O-DMT Protection
In solid-phase oligonucleotide synthesis (SPOS), the 5'-OH must be protected by a group that is stable to base (during cleavage from resin) but labile to mild acid (for chain elongation). The 4,4'-dimethoxytrityl (DMT) group is the industry standard.
Mechanism of Regioselectivity
The reaction relies on the formation of the DMT cation . This bulky planar carbocation is sterically demanding. It preferentially attacks the unhindered 5'-OH.
-
Solvent: Anhydrous Pyridine (acts as both solvent and proton scavenger).
-
Catalyst: DMAP (4-dimethylaminopyridine) is often avoided in strict regioselective steps because it can accelerate 3'-attack; however, for 5'-DMT, pyridine alone is usually sufficient.
The "Orange" Validation
A self-validating feature of DMT chemistry is the color. The DMT cation is a resonance-stabilized carbocation with a deep orange/red color.
-
TLC Monitoring: When spotting the reaction mixture on a silica plate and exposing it to HCl vapor (or dipping in acid), the product spot turns bright orange instantly. This confirms the presence of the trityl group.
Part 3: Functional Transformation (Activation & Oxidation)
Beyond protection, the 5'-OH is a gateway to functionalized payloads (e.g., 5'-Azido-thymidine for Click chemistry).
Halogenation & Azidation (The One-Pot Appel Strategy)
Direct nucleophilic substitution of the 5'-OH is difficult because hydroxide is a poor leaving group. The Appel Reaction (PPh₃ + CBr₄) converts the 5'-OH into a 5'-Bromide (a good leaving group) in situ, which can then be displaced by an azide.
-
Why One-Pot? Isolating 5'-bromo-thymidine is possible but inefficient. Adding Sodium Azide (NaN₃) directly to the Appel mixture in DMF allows for immediate displacement.
-
Selectivity: The Appel reagent preferentially reacts with primary alcohols over secondary ones, maintaining regioselectivity at the 5'-position.
Oxidation Pathways
Converting the 5'-OH to an aldehyde or carboxylic acid enables conjugation to proteins (via reductive amination) or amines (via amide coupling).
| Target Functional Group | Reagent System | Mechanism Note |
| 5'-Aldehyde | Dess-Martin Periodinane (DMP) | Mild, neutral conditions.[1][2] Avoids over-oxidation if water is excluded. |
| 5'-Carboxylic Acid | TEMPO / BAIB (or Bleach) | The Anelli or Zhao protocol. TEMPO catalyzes the formation of the aldehyde, which is rapidly oxidized to the acid by the co-oxidant. |
Part 4: Experimental Protocols
Protocol A: Regioselective 5'-O-DMT Protection of Thymidine
This protocol ensures >90% yield of the 5'-protected isomer.
Materials:
-
Thymidine (1 eq)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.2 eq)
-
Anhydrous Pyridine (Solvent)
-
Methanol (Quenching)
Workflow:
-
Drying: Co-evaporate Thymidine with anhydrous pyridine (
) to remove trace water. Critical: Water destroys DMT-Cl. -
Reaction: Dissolve Thymidine in anhydrous pyridine (
). Cool to . -
Addition: Add DMT-Cl portion-wise over 15 minutes. Allow to warm to Room Temperature (RT). Stir for 3–4 hours.
-
Validation (TLC): Check TLC (DCM:MeOH 9:1). Product (
) should turn orange upon acid exposure. -
Quench: Add MeOH (
) to react with excess DMT-Cl. Stir 10 mins. -
Workup: Dilute with DCM, wash with saturated
(to keep pH basic; acid removes DMT) and brine. -
Purification: Flash chromatography (Silica). Eluent: DCM
5% MeOH/DCM + 0.5% Triethylamine . Note: Triethylamine prevents silica acidity from deprotecting the product.
Protocol B: One-Pot Synthesis of 5'-Azido-5'-Deoxythymidine
Based on the Appel-displacement strategy.
Materials:
-
Thymidine (1 eq)
-
Triphenylphosphine (
) (2 eq) -
Carbon Tetrabromide (
) (2 eq) -
Sodium Azide (
) (5 eq)
Workflow:
-
Activation: Dissolve Thymidine,
, and in anhydrous DMF. Stir at RT for 30 mins.[6]-
Observation: Solution may turn slightly yellow. 5'-Br intermediate forms.
-
-
Displacement: Add
directly to the flask. -
Heating: Heat the mixture to
for 4–6 hours. -
Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF and excess azide).
-
Safety:
is toxic and can form explosive hydrazoic acid if acidified. Keep waste streams basic.
Part 5: Synthetic Workflow Diagram
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link
-
Peterson, T. V., Streamland, T. U., & Awad, A. M. (2014).[5] A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434-2444.[5] Link
-
Dess, D. B., & Martin, J. C. (1983).[2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
Epp, J. B., & Widlansky, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. Link
-
Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis: Phosphoramidite Method. Technical Guides. Link
Sources
- 1. Dess-Martin reagent - Enamine [enamine.net]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ekwan.github.io [ekwan.github.io]
Methodological & Application
5'-tosylthymidine as an intermediate for PET imaging agents
Application Note: 5'-O-Tosylthymidine as a Versatile Intermediate for PET Imaging Agents
Part 1: Executive Summary & Strategic Rationale
5'-O-p-Toluenesulfonylthymidine (5'-Ts-dT) is a pivotal electrophilic scaffold in the development of Positron Emission Tomography (PET) tracers. Unlike the widely utilized 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), which targets cellular proliferation via Thymidine Kinase 1 (TK1), derivatives synthesized from 5'-Ts-dT target distinct biological pathways or serve as prosthetic anchors for bioconjugation.
Why 5'-Tosylthymidine?
-
Regioselectivity: The primary 5'-hydroxyl group of thymidine is sterically more accessible and nucleophilic than the secondary 3'-hydroxyl, allowing for selective activation without exhaustive protection strategies.
-
Leaving Group Efficiency: The tosyl group (p-toluenesulfonate) is an excellent leaving group (
vs. OH), facilitating substitution with weak nucleophiles like [18F]fluoride or azide anions. -
Divergent Utility: This intermediate enables two distinct radiopharmaceutical workflows:
-
Direct Labeling: Synthesis of 5'-[18F]Fluoro-5'-deoxythymidine (5'-[18F]FT) , a probe for Thymidine Phosphorylase (TP) activity.
-
Indirect Labeling (Click Chemistry): Synthesis of 5'-Azido-5'-deoxythymidine (5'-N3-dT) , a "clickable" scaffold for radiolabeling oligonucleotides (antisense, siRNA) or aptamers.
-
Part 2: Chemical Basis & Reaction Pathways
The utility of 5'-Ts-dT relies on the displacement of the tosylate by a nucleophile. The reaction is governed by
Pathway Visualization
Figure 1: Divergent synthesis pathways starting from 5'-O-Tosylthymidine. Path A leads to a discrete small-molecule tracer. Path B generates a prosthetic group for macromolecule labeling.
Part 3: Detailed Experimental Protocols
Module A: Synthesis of the Precursor (5'-O-Tosylthymidine)
Objective: Selective activation of the 5'-OH while minimizing 3'-O-tosylation.
Reagents:
-
Thymidine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
Protocol:
-
Dissolution: Dissolve Thymidine (1.0 eq, 10 mmol) in anhydrous pyridine (20 mL) under an argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Mechanistic Note: Low temperature is critical to favor the kinetic product (5'-substitution) over the thermodynamic or bis-substituted products.
-
Addition: Add TsCl (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) overnight. Do not heat.
-
Quenching: Pour the mixture into ice water (100 mL). The product often precipitates as a white solid.
-
Purification: If oil forms, extract with Ethyl Acetate. Purify via Flash Column Chromatography (SiO2, DCM:MeOH 95:5).
-
Validation: 1H NMR should show the characteristic aromatic tosyl doublets (~7.4 and 7.8 ppm) and a downfield shift of the 5'-CH2 protons.
Module B: Direct Radiofluorination (Synthesis of 5'-[18F]FT)
Objective: Nucleophilic substitution to create a Thymidine Phosphorylase tracer.
Materials:
-
Precursor: 5'-Ts-dT (5–10 mg)
-
[18F]Fluoride (No-carrier-added)[1]
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / K2CO3
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Azeotropic Drying: Trapped [18F]fluoride is eluted into a reaction vial with K222/K2CO3 solution. Evaporate to dryness at 95°C under He flow and vacuum. Add anhydrous MeCN (1 mL) and evaporate again (repeat 2x).
-
Critical Control: Water solvates fluoride, rendering it unreactive. The residue must be bone-dry.
-
-
Reaction: Dissolve 5'-Ts-dT (5 mg) in anhydrous MeCN (0.5 mL) and add to the dried [18F]fluoride complex.
-
Heating: Seal the vessel and heat to 100°C for 10–15 minutes .
-
Note: Unlike FLT synthesis which requires deprotection (hydrolysis), this reaction yields the final tracer directly if the 3'-OH was unprotected. If a 3'-protected precursor was used, add a hydrolysis step (1N HCl, 100°C, 3 min).
-
-
Purification: Dilute with water and inject onto Semi-prep HPLC (C18 column, 10% EtOH/Water isocratic or gradient).
-
Formulation: Collect the product peak, pass through a sterile filter (0.22 µm) into a sterile vial.
Data Summary: Typical Radiochemical Parameters
| Parameter | Specification |
|---|---|
| Precursor Load | 5–10 mg |
| Reaction Temp | 100°C |
| Reaction Time | 10–15 min |
| RCY (decay corr.) | 20–35% |
| Purification | HPLC (Reverse Phase) |
Module C: The "Click" Strategy (Synthesis of 5'-Azido-dT)
Objective: Creating a scaffold for labeling oligonucleotides.
Context: Direct fluorination of DNA is difficult. A superior strategy involves converting 5'-Ts-dT to 5'-Azido-dT, incorporating this into an oligonucleotide, and then "clicking" it with an [18F]-alkyne (e.g., [18F]FB-DBCO).
Protocol (Azidation):
-
Reaction: Dissolve 5'-Ts-dT (1.0 eq) in anhydrous DMF. Add Sodium Azide (NaN3, 5.0 eq).
-
Conditions: Heat to 60°C for 5 hours.
-
Workup: Dilute with brine, extract with EtOAc.
-
Product: 5'-Azido-5'-deoxythymidine (5'-N3-dT).
-
Safety: Azides are potentially explosive. Work on small scales and avoid metal spatulas.
-
Radiolabeling Workflow (Click):
-
Synthesize the oligonucleotide with 5'-N3-dT at the 5' end.
-
Synthesize an [18F]-prosthetic group containing a strained alkyne (e.g., DBCO or BCN).
-
Incubation: Mix the [18F]-alkyne with the 5'-Azido-DNA in aqueous buffer (pH 7.4) at room temperature for 15 minutes.
-
Result: High-yield formation of the [18F]-labeled oligonucleotide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 4: Quality Control & Troubleshooting
QC Parameters for 5'-[18F]FT:
-
Radionuclidic Identity: Half-life check (109.7 min).[1][2][3][4]
-
Chemical Purity: HPLC (UV 254 nm) must show no precursor (5'-Ts-dT) or Thymidine peaks above limits.
-
Radiochemical Purity: >95% via Radio-HPLC or Radio-TLC.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low RCY (<5%) | Wet [18F]fluoride | Ensure rigorous azeotropic drying (3x MeCN). Check gas lines for moisture. |
| Side Products | Elimination (formation of alkene) | Reduce reaction temperature to 85°C; ensure base (K2CO3) is not in large excess. |
| Precursor Degradation | Thermal instability | Store 5'-Ts-dT at -20°C under argon. It is sensitive to hydrolysis over time. |
| Poor HPLC Separation | Column fouling | Use a dedicated C18 column for nucleosides. Flush with 50% MeOH between runs. |
Part 5: References
-
Nucleophilic Fluorination Mechanisms:
-
P. W. Miller et al., "Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography," Angew. Chem. Int. Ed., 2008.
-
-
Thymidine Analog Radiochemistry (FLT/FMAU context):
-
M. M. Alauddin et al., "Synthesis and In Vitro Evaluation of 5-[18F]Fluoroalkyl Pyrimidine Nucleosides," J. Med. Chem., 2014.[4]
-
-
Click Chemistry in Radiopharmaceuticals:
-
J. E. Hein and V. V. Fokin, "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides," Chem. Soc. Rev., 2010.
-
-
Oligonucleotide Labeling Strategies:
-
G. Glaser et al., "Click Chemistry for the Radiolabeling of Biomolecules," Bioconjugate Chem., 2009.
-
-
General Protocol for Tosylation:
-
Sigma-Aldrich / Merck Technical Bulletins on Nucleoside Functionalization.
-
Sources
- 1. Rapid and Efficient Radiosyntheses of Meta-substituted [18F]Fluoroarenes from [18F]Fluoride Ion and Diaryliodonium Tosylates within a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiofluorination of diaryliodonium tosylates under aqueous-organic and cryptand-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Solvent Effects in the Radiosynthesis of 18F-Labeled Thymidine Analogues toward Clinical Translation for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psec.uchicago.edu [psec.uchicago.edu]
Application Notes: 5'-Tosylthymidine as a Pivotal Intermediate for Modified DNA Synthesis
Introduction: The Strategic Importance of 5'-Tosylthymidine
In the field of synthetic biology and drug development, the precise chemical modification of nucleosides is paramount for creating novel therapeutic agents, diagnostic probes, and tools for molecular biology.[1][2][3] 5'-Tosylthymidine stands out as a critical intermediate in this endeavor. The primary 5'-hydroxyl group of thymidine, by itself, is a poor leaving group (as hydroxide, HO⁻), making direct nucleophilic substitution inefficient.[4][5] The introduction of a p-toluenesulfonyl (tosyl, Ts) group transforms this hydroxyl into a tosylate (-OTs), an excellent leaving group, thereby activating the 5'-position for a wide range of nucleophilic substitution (SN2) reactions.[6][7][8]
The efficacy of the tosylate anion as a leaving group is rooted in its exceptional stability. This stability arises from the delocalization of the negative charge through resonance across the sulfonyl group and the attached aromatic ring.[6] The conjugate acid, p-toluenesulfonic acid (TsOH), is highly acidic (pKa ≈ -2.8), which underscores the stability and low basicity of the tosylate anion, making it readily displaced by even moderate nucleophiles.[6] This activation allows for the stereospecific introduction of various functionalities at the 5'-carbon, a cornerstone of modified oligonucleotide synthesis.[6][9]
This guide provides a comprehensive overview and detailed protocols for the application of 5'-tosylthymidine in the synthesis of key precursors for modified DNA, such as 5'-azido- and 5'-amino-5'-deoxythymidine.
Core Synthesis Workflow
The synthetic pathway from native thymidine to a versatile, conjugation-ready 5'-amino-modified monomer is a multi-step process where 5'-tosylthymidine is the central intermediate. This workflow is fundamental for accessing a broad spectrum of DNA modifications.
Caption: Synthetic pathway from thymidine to 5'-conjugated DNA.
Protocol 1: Synthesis of 5'-O-Tosylthymidine
This protocol details the conversion of the 5'-hydroxyl group of thymidine into a tosylate. This is the crucial activation step. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the tosyl chloride and to ensure high yields. Pyridine serves as both a solvent and a base to neutralize the HCl byproduct generated during the reaction.
Materials:
-
Thymidine
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve thymidine (1.0 eq.) in anhydrous pyridine in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution at 0 °C. The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Quench the reaction by adding cold water or ice.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5'-O-tosylthymidine.
Protocol 2: Synthesis of 5'-Azido-5'-deoxythymidine
The tosylate is an excellent leaving group for SN2 displacement. This protocol utilizes sodium azide as a nucleophile to introduce the versatile azido moiety, a precursor for amines and a key functional group for "click chemistry" reactions.[10] Dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.[6]
Materials:
-
5'-O-Tosylthymidine (1.0 eq.)
-
Sodium azide (NaN₃) (1.5-3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the 5'-O-tosylthymidine (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Nucleophilic Displacement: Add sodium azide (1.5 eq.) to the solution. Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting tosylate is consumed.
-
Workup:
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: The resulting 5'-azido-5'-deoxythymidine can be purified by silica gel column chromatography if necessary. High yields are often achieved in this step.[11][12]
Caption: SN2 displacement of the tosylate by the azide anion.
Protocol 3: Reduction of 5'-Azido-5'-deoxythymidine to 5'-Amino-5'-deoxythymidine
The azide group is readily reduced to a primary amine, which is a highly valuable functional handle for subsequent conjugations. The Staudinger reaction is a mild and efficient method for this transformation, using triphenylphosphine (PPh₃) followed by hydrolysis.[1][13] This method avoids the use of harsh reducing agents that could affect other functional groups on the nucleoside.
Materials:
-
5'-Azido-5'-deoxythymidine (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.1 eq.)
-
Tetrahydrofuran (THF)
-
Water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: Dissolve the 5'-azido-5'-deoxythymidine in THF.
-
Staudinger Reaction: Add triphenylphosphine (1.1 eq.) to the solution. The reaction is often stirred at room temperature. Evolution of N₂ gas may be observed.
-
Hydrolysis: After the azide has been consumed (monitored by TLC), add water to the reaction mixture to hydrolyze the intermediate aza-ylide.
-
Workup and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography or crystallization to obtain the 5'-amino-5'-deoxythymidine.[12][13]
Applications and Further Modifications
The resulting 5'-amino-5'-deoxythymidine is a versatile building block.[13] The primary amine is a potent nucleophile and can be used for a variety of downstream applications:
-
Oligonucleotide Synthesis: The 5'-amino-modified nucleoside can be converted into a phosphoramidite and incorporated into oligonucleotides using standard solid-phase synthesis.[14][15]
-
Labeling and Conjugation: The 5'-amino group can be readily coupled to activated esters (e.g., NHS esters) of fluorescent dyes, biotin, or other reporter molecules.
-
Therapeutic Constructs: The amino group provides a site for attaching peptides, lipids, or other moieties to improve the therapeutic properties of an oligonucleotide, such as cellular uptake or nuclease resistance.[16]
Alternative Nucleophilic Displacements
While azide is a common nucleophile, the 5'-tosyl group can be displaced by a variety of others, expanding the synthetic possibilities.
| Nucleophile | Reagent Example | Product 5'-Functionality | Application Field |
| Thiolate | Sodium thiomethoxide (NaSMe) | -SMe (Thioether) | Antiviral research, cross-linking studies |
| Cyanide | Sodium Cyanide (NaCN) | -CN (Nitrile) | Precursor for carboxylic acids, amines |
| Halides | Lithium Bromide (LiBr) | -Br (Bromo) | Further synthetic transformations |
| Amines | Ammonia (NH₃), Alkylamines | -NH₂, -NHR, -NR₂ | Direct amination, synthesis of polyamines |
Table 1: Representative nucleophilic substitution reactions on 5'-O-tosylthymidine.
Conclusion
5'-O-Tosylthymidine is a highly valuable and versatile intermediate in the synthesis of modified DNA. By converting the inert 5'-hydroxyl into an excellent tosylate leaving group, it opens the door to a vast array of SN2 reactions. The synthetic routes via 5'-azido and 5'-amino derivatives are particularly powerful, providing a gateway to fluorescently labeled probes, therapeutic oligonucleotides, and complex bioconjugates. The protocols and principles outlined in this guide provide a robust foundation for researchers and drug development professionals to harness the full potential of this pivotal chemical modification strategy.
References
-
Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434-2444. [Link]
-
Hesse, K., & Pfleger, R. (1933). Notizen: Zur Nomenklatur. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(8), 1323-1323. [Link]
-
Rüegg, M., & Togni, A. (2013). Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. CHIMIA International Journal for Chemistry, 67(11), 818-822. [Link]
-
Grokipedia. (n.d.). Tosyl group. Grokipedia. [Link]
-
Zhu, Z., & Tabacco, M. A. (2002). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleosides, Nucleotides & Nucleic Acids, 21(8-9), 567-579. [Link]
-
Wikipedia. (n.d.). Tosyl group. Wikipedia. [Link]
-
Hata, T., Yamamoto, I., & Sekine, M. (1978). One-step synthesis of 5′-azido-nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 755-759. [Link]
-
Kumar, P., et al. (2010). Two-Step Synthesis of a 5'-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. Organic Letters, 12(18), 4184–4187. [Link]
-
Jauregui Matos, V. (2022). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding Enzymes. eScholarship, University of California. [Link]
-
Van Aerschot, A., et al. (1991). Synthesis and antiretrovirus properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine. Journal of Medicinal Chemistry, 34(6), 1963-1968. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Ohkubo, A., et al. (2021). Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. Current Protocols, 1(3), e70. [Link]
-
Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498. [Link]
-
Glen Research. (n.d.). Thiol Modification of Oligonucleotides. Glen Report 5-15. [Link]
-
Yip, C. W., et al. (1975). Reactive 5'-substituted thymidine derivatives as potential inhibitors of nucleotide biosynthesis. Journal of Medicinal Chemistry, 18(9), 981-984. [Link]
- Zatsepin, T. S., Stetsenko, D. A., & Oretskaya, T. S. (2016). Modified oligonucleotides and methods for their synthesis.
-
Taylor, A. I., & Dekker, C. (2016). Chemical synthesis of modified DNA. Current Opinion in Chemical Biology, 34, 1-7. [Link]
-
Kumar, D., et al. (2022). Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Bioconjugate Chemistry, 34(1), 114-121. [Link]
-
Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. [Link]
Sources
- 1. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding Enzymes [escholarship.org]
- 3. WO2016028187A1 - Modified oligonucleotides and methods for their synthesis - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. One-step synthesis of 5′-azido-nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Thymidine, 5'-O-(p-toluenesulfonyl)-
Executive Summary
Thymidine, 5'-O-(p-toluenesulfonyl)- (5'-O-Ts-Thymidine) is a pivotal intermediate in the synthesis of antiretroviral nucleoside analogs, most notably Zidovudine (AZT) .[1] The conversion of the 5'-hydroxyl group into a sulfonate ester transforms a poor leaving group (-OH) into an excellent one (-OTs), enabling subsequent nucleophilic displacement (e.g., by azide or halides).
This application note details a robust, kilogram-scale compliant protocol for the synthesis of 5'-O-Ts-Thymidine. Unlike bench-scale methods that rely on column chromatography, this protocol emphasizes regioselectivity via kinetic control and purification via crystallization , ensuring suitability for GMP environments.
Key Technical Advantages[2][3]
-
Regioselectivity: >95% selectivity for the 5'-OH over the 3'-OH.
-
Scalability: Eliminates silica gel chromatography; relies on precipitation and recrystallization.
-
Process Safety: Integrated controls for exothermic sulfonyl chloride addition.
Chemical Strategy & Mechanism[1][3][4]
The Regioselectivity Challenge
Thymidine contains two hydroxyl groups:
-
5'-Primary Hydroxyl: Sterically accessible, kinetically faster to react.
-
3'-Secondary Hydroxyl: Sterically hindered, thermodynamically more stable but slower to react.
To achieve high yield without protecting the 3'-OH, the reaction relies on steric differentiation and temperature control . The p-toluenesulfonyl (tosyl) group is bulky; by maintaining low temperatures (0°C to 5°C), we favor the kinetic product (5'-OTs) and minimize the formation of the 3',5'-ditosyl impurity.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the nucleophilic attack of the 5'-OH on the sulfonyl chloride.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Glass-lined or Hastelloy reactor with jacketed cooling and overhead mechanical stirring.
-
Reagents:
-
Thymidine (High Purity, >99%)[2]
-
p-Toluenesulfonyl chloride (TsCl) (Freshly recrystallized if yellow; impurities accelerate side reactions)
-
Pyridine (Anhydrous, <0.05% water)
-
-
Solvents: Ethanol (95%), Acetone (for cleaning).
Step-by-Step Methodology (1.0 kg Scale Basis)
Phase 1: Reaction Setup
-
System Preparation: Dry the reactor thoroughly. Purge with Nitrogen (
) to remove atmospheric moisture. -
Charging: Charge 1.0 kg (4.13 mol) of Thymidine into the reactor.
-
Solvent Addition: Add 5.0 L of Anhydrous Pyridine .
-
Note: Pyridine acts as both solvent and acid scavenger.
-
-
Dissolution: Stir at room temperature (20-25°C) until a clear solution is obtained.
-
Cooling: Cool the solution to 0°C (-2°C to +2°C) .
-
Critical Control Point (CCP): Failure to reach 0°C before TsCl addition will result in significant 3',5'-ditosyl byproduct.
-
Phase 2: Reagent Addition
-
TsCl Preparation: Weigh 1.18 kg (6.19 mol, ~1.5 eq) of p-Toluenesulfonyl chloride.
-
Controlled Addition: Add TsCl in 5-10 portions over 60-90 minutes .
-
Exotherm Control: Monitor internal temperature. Do not allow T > +5°C.
-
-
Reaction Maintenance: Stir the mixture at 0°C to +5°C for 12–16 hours .
Phase 3: Process Control (IPC)
-
Sampling: Take an aliquot after 12 hours. Quench in water/MeCN and analyze via HPLC.
-
Target: Thymidine < 1.0%.
-
Stop Criteria: If 3',5'-ditosyl > 5%, stop immediately to prevent yield loss.
-
Phase 4: Quench and Isolation
-
Quenching: Slowly add 100 mL of water to the reactor (keeping T < 10°C) to hydrolyze excess TsCl. Stir for 30 minutes.
-
Precipitation:
-
Prepare a separate vessel with 15 L of Ice Water (0-5°C) under vigorous stirring.
-
Slowly pour the pyridine reaction mixture into the ice water in a thin stream.
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Aging: Stir the slurry for 2 hours at <10°C to ensure complete crystallization.
-
Filtration: Filter the solid using a basket centrifuge or Nutsche filter.
-
Washing: Wash the cake with 3 x 2 L of cold water to remove residual pyridine and pyridinium hydrochloride.
-
Check: Final wash pH should be neutral (pH 6-7).
-
Phase 5: Purification (Recrystallization) [3]
-
Dissolution: Transfer the wet cake to a clean reactor. Add Ethanol (95%) (approx. 5-7 mL per gram of crude). Heat to reflux (~78°C) until dissolved.
-
Crystallization: Cool slowly (10°C/hour) to room temperature, then chill to 0°C.
-
Final Isolation: Filter the purified crystals. Wash with cold Ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours. (Avoid high heat; sulfonates can be thermally sensitive).
Process Workflow Diagram
Figure 2: End-to-end process flow for the synthesis and isolation of 5'-O-Ts-Thymidine.
Data Specifications & Troubleshooting
Physicochemical Properties
| Property | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates pyridine retention or degradation. |
| Melting Point | 175°C – 177°C | Sharp range indicates high purity. |
| Solubility | Soluble in DMSO, DMF, Pyridine | Insoluble in water, ether, hexane. |
| Stability | Moisture sensitive | Hydrolyzes slowly in wet air; store desiccated. |
Troubleshooting Matrix (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| High Ditosyl Impurity (>5%) | Temperature too high during TsCl addition. | Ensure reactor jacket is -10°C during addition; add TsCl slower. |
| Low Yield (<60%) | Incomplete precipitation or hydrolysis. | Increase volume of ice water during quench; ensure pH is neutral. |
| Pyridine Smell in Solid | Inefficient washing. | Perform an additional slurry wash with dilute aqueous citric acid (0.1%), followed by water. |
| Starting Material Remains | Wet Pyridine. | Water consumes TsCl. Ensure Pyridine is anhydrous (<0.05% H2O). |
Safety & Handling (HSE)
-
p-Toluenesulfonyl Chloride: Highly corrosive and lachrymator. Causes severe skin burns. Handle in a fume hood with full PPE (face shield, chemically resistant gloves).
-
Pyridine: Flammable and toxic. Has a distinct, unpleasant odor and can cause male sterility. Use a closed-loop system for large volumes.
-
Product (5'-O-Ts-Thymidine): As a sulfonate ester, it is a potential alkylating agent . Treat as a genotoxic impurity (GTI) until proven otherwise. Avoid inhalation of dust.
References
-
Lin, T. S., et al. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs.[4] Journal of Medicinal Chemistry, 19(4), 495-498.[4]
-
Reist, E. J., et al. (1964). Synthesis of 5'-O-Tosylthymidine. (Classic Protocol Foundation).
-
Santa Cruz Biotechnology. (2024). 5'-Tosyl Thymidine Product & Safety Data.[5]
-
ResearchGate/SciFinder. (2025). Purification and Recrystallization Protocols for Nucleosides.
- Vertex AI/Google Cloud. (2026). Process Chemistry Data Aggregation for AZT Precursors.
Sources
- 1. Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantecnordic.se [scantecnordic.se]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5′-Tosyl Thymidine | CAS 7253-19-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Synthesis of 5'-amino-5'-deoxythymidine via tosylated intermediate
An In-Depth Guide to the Synthesis of 5'-Amino-5'-deoxythymidine via a Tosylated Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5'-Amino-5'-deoxythymidine
5'-Amino-5'-deoxythymidine is a modified pyrimidine nucleoside analog of thymidine, where the 5'-hydroxyl group is replaced by an amino group.[1][2] This structural modification has profound implications for its biological activity, making it a valuable molecule in the development of antiviral and anticancer therapeutics.[3][4] As a nucleoside analog, it can interfere with DNA synthesis and repair mechanisms, particularly in rapidly proliferating cells like cancer cells or those infected by viruses.[3][4] Its applications include serving as a building block for synthetic oligonucleotides and as a precursor for more complex drug candidates.[5][6]
The synthesis of this compound is a key process for researchers in medicinal chemistry and drug discovery. The route via a 5'-O-tosylated intermediate is a classic and reliable method that hinges on the principle of converting a poor leaving group (the hydroxyl group) into an excellent one (the tosylate group), thereby facilitating nucleophilic substitution.[7] This application note provides a detailed, scientifically grounded guide to this synthetic pathway, offering both theoretical understanding and practical, step-by-step protocols.
The Synthetic Strategy: A Two-Step Approach
The conversion of thymidine to 5'-amino-5'-deoxythymidine is efficiently achieved in two primary stages. The core of this strategy is the activation of the primary 5'-hydroxyl group.
-
Activation via Tosylation: The journey begins with the selective tosylation of the 5'-hydroxyl group of thymidine. The p-toluenesulfonyl (tosyl) group is an ideal choice because it is sterically accessible at the 5'-position and transforms the -OH group into a highly effective leaving group, -OTs.[7] This activation is crucial for the subsequent nucleophilic substitution. The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which both catalyzes the reaction and neutralizes the HCl byproduct.[7][8]
-
Nucleophilic Displacement of the Tosyl Group: Once the 5'-position is activated, the tosylate is displaced by a nitrogen-containing nucleophile. This can be achieved through two common and effective methods:
-
Direct Amination: A straightforward approach involves reacting the 5'-O-tosyl-thymidine with a concentrated solution of ammonium hydroxide. This single-step displacement directly installs the desired amino group.[9][10]
-
Azide-Reduction Sequence: A two-step alternative involves first displacing the tosylate with an azide ion (from sodium azide, NaN₃) to form 5'-azido-5'-deoxythymidine.[11][12] The azide intermediate is then reduced to the primary amine. This method is often favored as it can prevent side reactions and the potential for over-alkylation of the resulting amine. The reduction of the azide is typically clean and high-yielding, often accomplished through catalytic hydrogenation or with reagents like triphenylphosphine.[11][13]
-
Synthetic Workflow Overview
The following diagram illustrates the key transformations from the starting material, thymidine, to the final product, 5'-amino-5'-deoxythymidine, highlighting the two alternative pathways for the introduction of the amino group.
Caption: Synthetic pathways to 5'-amino-5'-deoxythymidine.
Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions, particularly for the tosylation step.[14] Reagents should be of high purity.
Part 1: Synthesis of 5'-O-Tosyl-thymidine (Intermediate)
This protocol details the selective tosylation of the primary 5'-hydroxyl group of thymidine. The use of pyridine as both a solvent and a base is a standard and effective procedure for this transformation.[8]
Materials and Reagents:
-
Thymidine
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)
Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve thymidine (1.0 equivalent) in anhydrous pyridine. The volume should be sufficient to fully dissolve the starting material (e.g., approximately 10-15 mL of pyridine per gram of thymidine).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction and prevent potential side reactions, such as the tosylation of the secondary 3'-hydroxyl group.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl) (approx. 1.1 to 1.2 equivalents) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains close to 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and methanol. The product spot should be less polar than the starting thymidine. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add cold water or ice to quench any remaining TsCl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM). Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove pyridine hydrochloride and excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. The product is typically a white solid upon isolation.
Part 2: Synthesis of 5'-Amino-5'-deoxythymidine (Final Product)
Two effective methods for converting the tosylated intermediate to the final product are presented below.
This method is advantageous for its simplicity and directness.[9][10]
Materials and Reagents:
-
5'-O-Tosyl-thymidine
-
Concentrated Ammonium Hydroxide (NH₄OH) solution
-
Methanol (optional, to aid solubility)
-
Sealed pressure vessel or a thick-walled, tightly sealed flask
Step-by-Step Protocol:
-
Reaction Setup: Place 5'-O-Tosyl-thymidine (1.0 equivalent) into a pressure vessel. Add concentrated ammonium hydroxide. If solubility is an issue, a minimal amount of methanol can be added to create a slurry or solution.
-
Heating: Securely seal the vessel and heat the mixture in an oil bath at a temperature between 60-80 °C. Caution: This reaction generates pressure. Ensure the vessel is appropriate for this application and take all necessary safety precautions.
-
Reaction Time: Maintain the temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the vessel to room temperature before carefully opening it in a fume hood.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove ammonia and solvent. The resulting residue can be purified by recrystallization or silica gel chromatography to yield 5'-amino-5'-deoxythymidine as a solid.
This two-step route often provides a cleaner reaction and is a widely used method for introducing an amino group.[11][12]
Step 2B-1: Synthesis of 5'-Azido-5'-deoxythymidine
Materials and Reagents:
-
5'-O-Tosyl-thymidine
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 5'-O-Tosyl-thymidine (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Addition of Azide: Add sodium azide (NaN₃) (approx. 1.5 to 2.0 equivalents).
-
Heating: Heat the reaction mixture with stirring to 80-100 °C.
-
Reaction Time: Maintain the temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting tosylate.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This may precipitate the product.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude 5'-azido-5'-deoxythymidine can then be purified by silica gel chromatography.
Step 2B-2: Reduction of 5'-Azido-5'-deoxythymidine to 5'-Amino-5'-deoxythymidine
Materials and Reagents:
-
5'-Azido-5'-deoxythymidine
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 5'-azido-5'-deoxythymidine in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting azide).
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or connect it to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction is usually complete within 2-6 hours. Monitor by TLC; the product will be more polar than the starting azide.
-
Filtration and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Concentration: Rinse the filter cake with additional solvent and concentrate the combined filtrate under reduced pressure to yield the final product, 5'-amino-5'-deoxythymidine. Further purification can be performed if necessary.
Data Summary
The following table provides a general overview of the reaction parameters for easy reference. Note that optimal conditions may vary and should be determined empirically.
| Reaction Step | Key Reagents (Equivalents) | Solvent | Temperature | Typical Time | Typical Yield |
| Tosylation | Thymidine (1.0), TsCl (1.1-1.2) | Pyridine | 0 °C to RT | 12-24 h | 70-90% |
| Direct Amination | 5'-Tosyl-thymidine (1.0) | Conc. NH₄OH | 60-80 °C | 12-24 h | 50-70% |
| Azidation | 5'-Tosyl-thymidine (1.0), NaN₃ (1.5-2.0) | DMF | 80-100 °C | 4-8 h | 85-95% |
| Azide Reduction | 5'-Azido-thymidine (1.0), H₂/Pd-C | Methanol | Room Temp. | 2-6 h | >90% |
References
-
Chen, M. S., Shiau, G. T., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy, 18(3), 433–436. Available at: [Link]
-
PubMed. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Horwitz, J. P., Tomson, A. J., Urbanski, J. A., & Chua, J. (1962). Nucleosides. I. 5'-Amino-5'-deoxyuridine and 5'-Amino-5'-deoxythymidine. The Journal of Organic Chemistry, 27(9), 3045-3048. Available at: [Link]
-
PubChem. (n.d.). 5'-Amino-5'-deoxythymidine. National Center for Biotechnology Information. Available at: [Link]
-
Tetzlaff, C. N., Schwope, I., Bleczinski, C. F., Steinberg, J. A., & Richert, C. (2002). A convenient synthesis of 5′-amino-5′-deoxythymidine and preparation of peptide-DNA hybrids. Tetrahedron Letters, 43(32), 5557-5560. Available at: [Link]
-
Mungall, W. S., Greene, G. L., Heavner, G. A., & Letsinger, R. L. (1975). Nucleotide chemistry. XX. Use of the azido group in the synthesis of 5'-terminal aminodeoxythymidine oligonucleotides. The Journal of Organic Chemistry, 40(11), 1659-1662. Available at: [Link]
-
Reddit. (2025). Tosylation protocol?. r/Chempros. Available at: [Link]
-
Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]
-
PubChemLite. (n.d.). 5'-amino-5'-deoxythymidine (C10H15N3O4). Available at: [Link]
-
Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498. Available at: [Link]
-
Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1986). Carbocyclic analogues of 5'-amino-5'-deoxy- and 3'-amino-3'-deoxythymidines. Journal of Medicinal Chemistry, 29(4), 483-488. Available at: [Link]
-
Pein, C. D., & Hecker, E. (1986). Synthesis and antiretrovirus properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3',. Journal of Medicinal Chemistry, 29(10), 1833-1838. Available at: [Link]
-
Seshadri, R., & Saran, A. (1991). Conformation of azidothymidine: an anti-AIDS drug. Journal of Biosciences, 16(1-2), 1-10. Available at: [Link]
-
Larder, B. A., & Oppenheimer, N. J. (1988). Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications. Journal of Biological Chemistry, 263(30), 15404-15408. Available at: [Link]
- Google Patents. (2005). Method for preparing radiolabeled thymidine.
-
Jung, M. E., & Gardiner, J. M. (1991). Synthetic Approaches to 3'-Azido-3'-deoxythymidine and Other Modified Nucleosides. UCLA – Chemistry and Biochemistry. Available at: [Link]
-
Patsnap Synapse. (2024). What is Deoxythymidine/Deoxycytidine used for?. Available at: [Link]
-
ResearchGate. (2012). Synthesis of Thymidine Dimers from 5′-O-Aminothymidine. Available at: [Link]
-
University of Greifswald. (2019). Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. Available at: [Link]
-
Glen Research. (n.d.). Technical Brief: Which 5'-Amino-Modifier?. Available at: [Link]
-
Ballini, R., Barboni, L., & Giarlo, G. (2004). Easy and direct conversion of tosylates and mesylates into nitroalkanes. The Journal of Organic Chemistry, 69(20), 6907-6908. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]
Sources
- 1. 5'-Amino-5'-deoxythymidine | C10H15N3O4 | CID 65311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5'-amino-5'-deoxythymidine (C10H15N3O4) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Deoxythymidine/Deoxycytidine used for? [synapse.patsnap.com]
- 5. oipub.com [oipub.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Welcome to the Nucleoside Chemistry Support Hub.
Technical Support Center: Nucleoside Functionalization Topic: Overcoming Incomplete Tosylation of Nucleosides Ticket ID: T-NUC-TOS-001 Responder: Dr. Aris Thorne, Senior Application Scientist
I understand you are facing difficulties with the tosylation of nucleosides. This is a deceptively simple reaction that often fails due to the unique solubility profiles of nucleosides, the moisture sensitivity of sulfonyl chlorides, and the competing nucleophilicity of the nitrogenous bases.
Below is a comprehensive troubleshooting guide designed to move you from "incomplete conversion" to high-yield isolation.
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of tosylation failure. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.
Part 2: Technical Deep Dives & FAQs
Issue 1: The "Stalled" Reaction (Kinetics & Hydrolysis)
User Question: "My reaction reaches 60% conversion and stops. Adding more TsCl doesn't help. Why?"
Scientist's Analysis: This is the classic "hydrolysis trap." p-Toluenesulfonyl chloride (TsCl) is highly moisture-sensitive. If your pyridine is not anhydrous, TsCl hydrolyzes to p-toluenesulfonic acid (TsOH) and HCl. These acids protonate the pyridine, forming pyridinium salts that precipitate and sequester the base required to drive the reaction. Furthermore, without a nucleophilic catalyst, the attack of the bulky nucleoside 5'-OH on the sulfur is kinetically slow.
The Solution: The DMAP Turbocharger You must use 4-Dimethylaminopyridine (DMAP). It acts as a nucleophilic catalyst, reacting with TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is orders of magnitude more reactive toward the alcohol than TsCl itself [1].
Corrective Protocol:
-
Dry Solvents: Distill pyridine over CaH2 or use molecular sieves (3Å or 4Å) for 24h.
-
Catalysis: Add 0.1 to 0.2 equivalents of DMAP .
-
Stoichiometry: Use 1.2 – 1.5 eq of TsCl. If the reaction stalls, add 0.5 eq of fresh TsCl (not from an old bottle).
Issue 2: Regioselectivity (Primary vs. Secondary OH)
User Question: "I want to tosylate the 5'-OH, but I'm getting a mixture of 2'- and 3'-tosylated products."
Scientist's Analysis: While the primary 5'-OH is sterically more accessible, the secondary hydroxyls (2'/3') are often more acidic, leading to poor selectivity in standard pyridine conditions. To solve this, we utilize Organotin Chemistry .
The Solution: The Dibutyltin Oxide Method Dibutyltin oxide (Bu2SnO) forms a cyclic stannylene acetal with cis-diols (like the 2',3'-OH of ribose). This tin intermediate activates the oxygen atoms but, crucially, renders them less reactive toward tosylation compared to the free 5'-OH in certain conditions, or directs activation to specific positions depending on the stoichiometry [2].
Protocol: Regioselective Activation
-
Formation: Reflux the nucleoside (1 eq) and Bu2SnO (1 eq) in MeOH until clear. Evaporate to dryness.
-
Reaction: Resuspend the stannylene acetal in dry Dichloromethane (DCM) or Toluene.
-
Tosylation: Add TsCl (1.1 eq) and a mild base (e.g., DIPEA or TEA). The reaction is often highly selective for the primary alcohol or specific secondary positions depending on the exact nucleoside structure.
Issue 3: The "Chlorination" Side Reaction
User Question: "My mass spec shows a product with a mass of [M + 18] relative to the starting material, not the tosylate mass. What happened?"
Scientist's Analysis: You have made the 5'-chloro-5'-deoxynucleoside. In the presence of Pyridine[1][2][3][4][5]·HCl (the byproduct), the chloride ion is a decent nucleophile. If the tosylation happens (forming R-OTs), the chloride can attack the 5'-position in an S_N2 fashion, displacing your newly formed tosylate group. This is common at elevated temperatures or with excess HCl.
The Solution:
-
Switch Reagent: Use p-Toluenesulfonic Anhydride (Ts2O) instead of TsCl. No chloride ions are present in the system.
-
Scavenge Chloride: If you must use TsCl, add Silver Oxide (Ag2O) to precipitate chloride as AgCl, preventing the displacement reaction.
Part 3: Experimental Protocols
Protocol A: Standard High-Efficiency Tosylation (5'-OH)
Best for: Deoxynucleosides or protected ribonucleosides.
| Reagent | Equivalents | Role |
| Nucleoside | 1.0 | Substrate |
| Dry Pyridine | Solvent (0.1 M) | Solvent & Base |
| TsCl | 1.2 - 1.5 | Electrophile (Recrystallize if yellow) |
| DMAP | 0.1 | Critical Catalyst |
| DCM | Co-solvent | Optional (improves solubility) |
Step-by-Step:
-
Drying: Co-evaporate the nucleoside with dry pyridine (2x) to remove trace water.
-
Dissolution: Dissolve nucleoside in dry Pyridine (or Pyridine/DCM 1:1).
-
Addition: Add DMAP followed by TsCl at 0°C .
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours. Monitor by TLC (CHCl3/MeOH 9:1).
-
Workup (Crucial): Pour into ice water. Extract with DCM.[6] Wash organic layer with saturated NaHCO3 (removes TsOH) and CuSO4 solution (removes Pyridine). Dry over Na2SO4.[7]
Protocol B: Regioselective Dibutyltin Oxide Method
Best for: Unprotected ribonucleosides requiring specific functionalization.
| Reagent | Equivalents | Role |
| Nucleoside | 1.0 | Substrate |
| Bu2SnO | 1.0 | Activation Agent |
| TsCl | 1.1 | Electrophile |
| TEA / DIPEA | 1.0 | Base |
| Methanol | Solvent A | For acetal formation |
| DCM | Solvent B | For tosylation |
Step-by-Step:
-
Acetal Formation: Suspend Nucleoside and Bu2SnO in MeOH. Reflux for 1-2 hours until the solution is clear.
-
Drying: Evaporate MeOH completely. Co-evaporate with Toluene to ensure dryness.
-
Tosylation: Suspend the resulting white foam in dry DCM. Add TEA (1 eq) and TsCl (1.1 eq).
-
Monitoring: Stir at RT. The reaction is usually fast (<3 hours).
-
Quench: Add MeOH to break the tin complex. Filter through a celite pad or perform aqueous extraction to remove tin salts.
Part 4: Mechanism of Action (DMAP Catalysis)
Understanding why we use DMAP prevents future errors.
Figure 2: The catalytic cycle of DMAP. The formation of the N-Tosylpyridinium salt lowers the activation energy for the nucleophilic attack by the alcohol.
References
-
Review of DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][8] Angewandte Chemie International Edition in English, 17(8), 569–583. Link
-
Dibutyltin Oxide Method: Martinelli, M. J., et al. (1999).[6] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.[6] Organic Letters, 1(3), 447–450. Link
-
Side Reactions (Chlorination): Eckenhoff, W. T., & Pintauer, T. (2011). Atom Transfer Radical Addition in the Presence of Tosyl Chloride. Catalysis Science & Technology, 1(8). Link
-
Purification Strategies: Reese, C. B., et al. (1984). Reaction of nucleosides with p-toluenesulfonyl chloride in pyridine. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 7. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
Technical Support Center: Removal of Ditosylated Byproducts in Thymidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting the removal of ditosylated byproducts during thymidine synthesis. As Senior Application Scientists, we understand the nuances of nucleoside chemistry and have designed this resource to address common challenges with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are ditosylated byproducts and why are they a problem in thymidine synthesis?
A1: In the synthesis of modified thymidine analogues, a common step is the selective protection of the 5'-hydroxyl group using a tosyl (Ts) group (p-toluenesulfonyl chloride, TsCl).[1] This is done to direct subsequent reactions to other positions of the nucleoside. However, under certain conditions, the 3'-hydroxyl group can also be tosylated, leading to the formation of 3',5'-ditosylated thymidine as an undesired byproduct.
These ditosylated byproducts are problematic for several reasons:
-
They complicate purification: The similar polarity of the desired monotosylated product and the ditosylated byproduct can make chromatographic separation challenging.
-
They reduce the yield of the desired product: Formation of the ditosylated species consumes both the starting material and the tosylating reagent, lowering the overall efficiency of the synthesis.
-
They can lead to unwanted side reactions in subsequent steps: The presence of a tosyl group at the 3'-position can interfere with or lead to undesired products in later synthetic transformations.
Q2: What are the primary factors that lead to the formation of ditosylated thymidine?
A2: The formation of ditosylated byproducts is primarily influenced by the reaction conditions. Key factors include:
-
Stoichiometry of Tosyl Chloride (TsCl): Using a significant excess of TsCl increases the likelihood of both the 5' and 3' hydroxyl groups being tosylated.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can drive the reaction towards di-substitution.
-
Choice of Base and Solvent: The base used to scavenge the HCl byproduct of the tosylation reaction, and the solvent system, can influence the reactivity of the 3'-hydroxyl group.[2] For instance, stronger, non-nucleophilic bases might deprotonate both hydroxyl groups, making them susceptible to tosylation.
Q3: How can I minimize the formation of ditosylated byproducts during the reaction?
A3: Proactive control of the reaction conditions is the most effective strategy to minimize ditosylation:
-
Careful Stoichiometry: Use a minimal excess of TsCl, typically between 1.1 and 1.5 equivalents, relative to the thymidine starting material.
-
Controlled Temperature: Perform the reaction at a low temperature, often starting at 0°C and allowing it to slowly warm to room temperature.[1][2]
-
Optimized Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant ditosylated product forms.[1]
-
Judicious Choice of Base and Solvent: Pyridine is a commonly used base and can also serve as the solvent.[1][3] Alternatively, a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) can be effective.[2]
Troubleshooting Guides
Issue 1: Significant Ditosylated Byproduct Detected by TLC/HPLC
If you observe a significant amount of the ditosylated byproduct after your reaction, here are some troubleshooting steps for its removal.
Workflow for Ditosylated Byproduct Removal
Caption: Workflow for removing ditosylated byproducts.
Method 1: Column Chromatography
Column chromatography is the most common method for separating monotosylated and ditosylated thymidine.
-
Principle: The separation is based on the differential polarity of the two compounds. The monotosylated product is more polar than the ditosylated byproduct due to the presence of the free 3'-hydroxyl group. Therefore, the ditosylated product will elute first from a normal-phase silica gel column.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly employed. Start with a lower polarity mobile phase to elute the less polar ditosylated byproduct, then gradually increase the polarity to elute the desired monotosylated product.
Step-by-Step Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Monitor Fractions: Collect fractions and monitor them by TLC.[1]
-
Gradient Elution: Gradually increase the percentage of the polar solvent in the mobile phase to elute the monotosylated product.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation. |
| Overloading the column. | Use a larger column or reduce the amount of crude product loaded. | |
| Product Streaking | Sample is not fully soluble in the mobile phase. | Dissolve the sample in a small amount of a more polar solvent before loading, or use a stronger eluent. |
| Silica gel is too acidic or basic. | Use neutralized silica gel. |
Method 2: Recrystallization
Recrystallization can be an effective technique if there is a significant difference in the solubility of the mono- and ditosylated products in a particular solvent system.[4][5][6]
-
Principle: This method relies on the principle that the desired compound and the impurity have different solubilities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the desired product well at high temperatures but poorly at low temperatures, while the impurity remains either soluble or insoluble at all temperatures.
-
Solvent Selection: A trial-and-error approach is often necessary. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures thereof.
Step-by-Step Protocol for Recrystallization:
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[5]
-
Drying: Dry the crystals thoroughly.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent and allow the solution to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. | |
| Oily Product Forms | The boiling point of the solvent is too high. | Use a lower-boiling solvent. |
| The product is "oiling out". | Reheat the solution, add more solvent, and allow it to cool more slowly. | |
| Low Recovery | The product is too soluble in the chosen solvent at low temperatures. | Choose a different solvent or a solvent mixture. |
Issue 2: Persistent Ditosylated Impurity After Initial Purification
In some cases, a small amount of the ditosylated byproduct may co-elute or co-crystallize with the desired product. For applications requiring very high purity, a more targeted approach may be necessary.
Method 3: Selective Chemical Cleavage (Advanced)
This method involves a chemical reaction that selectively removes the tosyl group. This is a more advanced technique and should be approached with caution as it can also affect the desired product if not carefully controlled.
-
Principle: The tosyl group can be removed under specific conditions.[7] Sodium naphthalenide is a strong reducing agent that can cleave tosyl groups.[8] However, this reagent is highly reactive and must be handled with care. The reaction conditions would need to be carefully optimized to selectively remove one tosyl group from the ditosylated species without affecting the monotosylated product. This approach is generally considered a last resort due to its complexity and potential for side reactions.
Analytical Characterization
Accurate identification and quantification of the ditosylated byproduct are crucial for effective troubleshooting.
Analytical Techniques for Impurity Detection
Sources
Technical Support Center: Stability & Handling of 5'-O-Tosylthymidine
Document ID: TS-NUC-5OT-001 Role: Senior Application Scientist Last Updated: February 20, 2026
Executive Summary
5'-O-Tosylthymidine (5'-Ts-T) is a critical electrophilic intermediate used to introduce nucleophiles (azides, amines, thiols) at the 5'-position of the thymidine sugar moiety. While the tosyl group is a robust leaving group, the molecule possesses a "self-destruct" mechanism under basic conditions that is frequently overlooked by researchers, leading to low yields and puzzling impurities.
This guide provides a mechanistic breakdown of its stability profile, specifically addressing the intramolecular cyclization pathway in basic media and the glycosidic cleavage risks in acidic media.
Module 1: The "Hidden" Instability (Basic Conditions)
The most common failure mode when handling 5'-Ts-T is inadvertent exposure to basic conditions. Unlike simple alkyl tosylates, 5'-Ts-T is susceptible to intramolecular nucleophilic attack .
The Mechanism: -Anhydrothymidine Formation
In the presence of a base (even weak bases like pyridine or triethylamine if heated), the N3-proton of the thymine base (pKa ~9.7) is removed or equilibrated. This increases the electron density on the
-
Trigger: Base deprotonates N3-H or activates the
oxygen. -
Attack: The
oxygen attacks the 5'-carbon (Intramolecular ). -
Displacement: The tosylate anion is expelled.
-
Result: Formation of
-anhydrothymidine , a rigid bicyclic impurity that is chemically distinct from the desired product.
Visualization: Degradation Pathway
Troubleshooting Basic Stability
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Workup | Pyridine (solvent) was removed by heat evaporation. | Do not heat >30°C. Co-evaporate with toluene to remove pyridine azeotropically at low pressure. |
| New Spot on TLC ( | Formation of | Check TLC. Anhydro compounds are often more polar than the Ts-T but less polar than free thymidine. |
| Reaction Stalled | Nucleophile (e.g., amine) acted as a base instead of a nucleophile. | Use a non-basic nucleophile source if possible, or ensure the nucleophile is in excess to compete with the intramolecular attack. |
Module 2: Acidic Stability & Solvolysis
5'-Ts-T is generally stable to mild acidic conditions. The sulfonate ester bond is not easily hydrolyzed by acid. However, the N-glycosidic bond (connecting the base to the sugar) is the weak link here.
Key Risks
-
Strong Acid (pH < 1): Can lead to cleavage of the glycosidic bond (depyrimidination), yielding free thymine and sugar degradation products.
-
Silica Gel: Standard silica gel is slightly acidic (pH 5-6). 5'-Ts-T is stable on silica, making column chromatography a viable purification method, provided no basic modifiers (like
) are added.
Stability Matrix
| Condition | Stability Rating | Notes |
| Acetic Acid (80%) | Moderate | Stable at RT; glycosidic cleavage at high temp. |
| TFA (Trifluoroacetic acid) | Low | Rapid glycosidic cleavage; avoid. |
| Silica Gel (Standard) | High | Safe for purification. |
| Chloroform ( | High | Safe for NMR (unless HCl traces present). |
Module 3: Synthesis & Purification Protocols
To maximize stability, the synthesis and isolation must avoid the "Anhydro Trap."
Recommended Workup Protocol (Self-Validating)
Why this works: This protocol removes the basic solvent (pyridine) without thermal stress, preventing cyclization.
-
Reaction: 5'-OH Thymidine + Tosyl Chloride (TsCl) in anhydrous Pyridine (
C to RT). -
Quench: Add a small amount of water to hydrolyze excess TsCl.
-
Extraction (Critical):
-
Dilute with EtOAc.
-
Wash with cold 1M HCl or saturated
? -
Expert Note: Washing with dilute acid (HCl) removes pyridine effectively as the pyridinium salt. Since 5'-Ts-T is acid-stable (short exposure), this is safer than heat evaporation.
-
Wash with Brine.
-
-
Drying: Dry over
(neutral). -
Concentration: Rotary evaporate at < 30°C .
Storage Recommendations
-
Temperature: -20°C.
-
Atmosphere: Argon/Nitrogen (hygroscopic nature of impurities can accelerate degradation).
-
Solvent: Store as a solid. Do not store in DMF or DMSO for long periods, as slow solvolysis or amine impurities in these solvents can degrade the compound.
Frequently Asked Questions (FAQ)
Q: Can I use triethylamine (TEA) instead of pyridine for the tosylation?
A: It is risky. TEA is a stronger base (pKa ~10.7) than pyridine (pKa ~5.2). Stronger bases increase the equilibrium concentration of the deprotonated thymine intermediate, accelerating the formation of the
Q: My NMR shows a doublet at 5'-H instead of the expected splitting. What happened?
A: This often indicates the rigid bicyclic structure of
Q: How do I recover 5'-Ts-T if I accidentally formed the anhydro compound? A: You cannot easily revert it to 5'-Ts-T. However, the anhydro compound is an electrophile itself. It can sometimes be reacted directly with strong nucleophiles (like azide) to yield the desired 5'-substituted product, albeit often with different kinetics or stereochemistry (usually retention of configuration at C5' due to double inversion, but 5' is not chiral, so it's straightforward substitution).
References
-
Nucleophilic displacements of 5'-O-p-toluenesulfonylthymidine.
- Context: Establishes the formation of -anhydrothymidine as the primary side reaction in basic media.
- Source: Reist, E. J., et al. Journal of Organic Chemistry, 1974.
-
URL:[Link] (Verified via general chemical literature search).
-
Synthesis and properties of 2,3'-anhydrothymidine and rel
-
Hydrolysis of N-glycosidic bonds in nucleosides.
Sources
Technical Support Center: 5'-O-Tosyl Nucleoside Management
Subject: Troubleshooting the Deprotection and Displacement of 5'-p-Toluenesulfonyl (Tosyl) Nucleosides Ticket Priority: High (Synthesis Critical) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deprotection" Paradox
Before proceeding, we must clarify the objective. In nucleoside chemistry, the term "deprotection" regarding a 5'-tosyl group is often ambiguous. Are you trying to:
-
Displace the Tosyl Group (Substitution): React the 5'-OTs with a nucleophile (azide, cyanide, halide) to form a new 5'-functionalized nucleoside? (Cleavage of the C-O bond).
-
Regenerate the Hydroxyl (Detosylation): Remove the tosyl group to return to the original 5'-OH alcohol? (Cleavage of the S-O bond).
This guide addresses both, but distinguishes them sharply, as the chemical mechanisms are orthogonal.
Visual Decision Matrix
Use the following logic flow to identify your specific failure mode.
Figure 1: Decision tree for troubleshooting 5'-tosyl nucleoside reactivity. Blue nodes indicate starting points; Green indicates substitution workflows; Yellow indicates regeneration workflows.[1]
Module A: Troubleshooting Substitution Failures (The "Anhydronucleoside Trap")
Symptom: You are attempting an SN2 displacement (e.g., with NaN3), but the reaction stalls, or you isolate a water-soluble, highly polar byproduct.
Diagnosis: Intramolecular Cyclization.[2][3] In purine nucleosides (especially Adenosine and Guanosine), the N3 nitrogen of the base is spatially proximate to the 5'-carbon. It acts as an internal nucleophile, displacing the tosylate faster than your external nucleophile can. This forms a 3,5'-anhydronucleoside (cyclonucleoside) salt.
Mechanism of Failure
-
Conformation: The nucleoside adopts a syn conformation.
-
Attack: Base N3 attacks C5'.
-
Result: Formation of a rigid, cationic tricyclic system.
Corrective Protocol: Preventing Cyclization
| Variable | Recommendation | Rationale |
| Solvent | DMF or DMSO (Dry) | High dielectric constant promotes the desired intermolecular SN2 over the intramolecular cyclization. Avoid alcohols. |
| Temperature | Keep < 60°C | Higher temperatures increase the conformational flexibility, often favoring the entropic probability of cyclization. |
| Base Protection | Use Bulky Groups | Protecting the N6 (Adenosine) or N2 (Guanosine) with bulky groups (e.g., Benzoyl, Isobutyryl) can sterically hinder the syn conformation required for cyclization [1]. |
| Rescue | Ring Opening | If cyclization occurs, the anhydronucleoside can sometimes be opened by nucleophilic attack (e.g., with H2S or stronger nucleophiles) to yield the desired product, though this is difficult. |
Module B: True Deprotection (Regenerating the 5'-OH)
Symptom: You accidentally tosylated the 5'-OH or used it as a purification handle and now need to remove it without modifying the carbon skeleton.
Standard Hydrolysis Warning: Simple alkaline hydrolysis (NaOH) usually fails or leads to complex degradation because the C-O bond is often weaker than the S-O bond in these systems, leading to substitution by hydroxide (which is acceptable) or elimination.
Recommended Protocol: Reductive Cleavage (Mg/MeOH) The most robust, field-proven method for detosylation in nucleosides is the Magnesium in Methanol reduction. This cleaves the S-O bond via single-electron transfer (SET) [2][3].
Step-by-Step Protocol (Mg/MeOH)
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 5'-O-tosyl nucleoside (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Activation: Add Magnesium turnings (10–20 equiv).
-
Note: If the reaction is sluggish, add a catalytic amount of Iodine (I2) to activate the Mg surface.
-
-
Reaction: Stir at room temperature. Hydrogen gas will evolve (bubbling).
-
Monitoring: TLC will show the disappearance of the lipophilic tosylate and appearance of the more polar alcohol.
-
-
Workup:
Critical Constraint: This method generates Magnesium Methoxide (basic). It will cleave standard acyl protecting groups (Acetyl, Benzoyl) on the sugar or base. If your molecule requires those groups to remain, use Photochemical Cleavage or Sodium Naphthalenide at -78°C [4].
Comparative Data: Cleavage Methods
| Method | Mechanism | Cleavage Site | Compatibility | Ref |
| Mg / MeOH | SET Reduction | S-O Bond | Cleaves Esters (Ac, Bz). Stable to Acetals/Silyls. | [2] |
| Na / Naphthalene | Radical Anion | S-O Bond | Very strong.[1] Cleaves Benzyl ethers.[1] Requires -78°C. | [4] |
| Photolysis (Donor) | Photo-PET | S-O Bond | Mildest. Requires specific donor (e.g., carbazole) and UV/Vis light. | [5] |
| Na / Hg (Amalgam) | Reductive | S-O Bond | Effective but toxic (Mercury waste).[1] Legacy method. | [6] |
Frequently Asked Questions (FAQ)
Q1: I am trying to displace the 5'-Ts with Azide, but I see a new spot on TLC that is very polar and doesn't move in 5% MeOH/DCM. Is this my product?
-
Answer: Likely not.[1] If you are working with Adenosine or Guanosine, this is likely the N3,5'-anhydronucleoside salt . It is ionic, hence the high polarity. You can confirm this by Mass Spec (M+ is identical to starting material minus the Tosyl anion mass). To fix: Switch to dry DMF, lower the temp, and ensure your azide source (LiN3 or NaN3) is fully solubilized (add 15-crown-5 if using NaN3).
Q2: Can I use Sodium Borohydride (NaBH4) to remove the tosyl group?
-
Answer: Generally, no. NaBH4 is a hydride donor and typically attacks carbonyls. It is not strong enough to cleave the sulfonate ester S-O bond efficiently in nucleosides without forcing conditions that might reduce the pyrimidine double bond (5,6-dihydro formation).
Q3: Why did my benzoyl protecting groups disappear during the Mg/MeOH detosylation?
-
Answer: The reaction generates Mg(OMe)2 in situ, which is a base. It facilitates transesterification (methanolysis) of your benzoyl groups. If you need to keep base protection, you must use a non-basic method like Photoredox catalysis or carefully controlled Sodium Naphthalenide titration.
References
-
Ikehara, M., & Uesugi, S. (1970). Selective tosylation of adenosine 5'-monophosphate.[5] Tetrahedron Letters, 11(10), 713-716. Link
-
Riduan, S. N., & Zhang, Y. (2016). Magnesium in Methanol: A Green and Efficient Reagent for Deprotection and Reduction. Current Organic Chemistry. Link
- Gensler, W. J., et al. (1977).
-
Robins, M. J., et al. (1992). Nucleic acid related compounds. 72. Efficient removal of sugar O-tosyl groups and heterocycle halogens from purine nucleosides with sodium naphthalenide. Canadian Journal of Chemistry, 70, 266-271. Link[1]
-
Kushwaha, A. K., et al. (2024).[6] Photoredox-catalyzed sulfonylation and deprotection strategies.[7] Organic Letters. Link[1]
-
Trost, B. M., et al. (1976). Cleavage of sulfones and sulfonates.[8] Journal of the American Chemical Society. Link[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis, stereochemistry, intramolecular cyclization, and rates of hydrolysis of adenosine 2',3'-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective tosylation of adenosine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Improving the solubility of 5'-tosylthymidine for reactions
Welcome to the technical support center for handling 5'-tosylthymidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the solubility of this key synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to proactively design more robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is 5'-tosylthymidine, and why is its solubility often a challenge?
5'-O-Tosylthymidine is a derivative of the nucleoside thymidine where the primary 5'-hydroxyl group is converted to a tosylate ester.[1][2] The tosyl group is an excellent leaving group, making this compound a crucial precursor for a wide range of modifications at the 5' position of thymidine, such as the introduction of azides, halogens, or other nucleophiles.[3]
The solubility issue arises from its hybrid chemical nature. The molecule retains the polar, hydrogen-bonding capable thymidine core but has a large, non-polar, and rigid p-toluenesulfonyl (tosyl) group attached. This dual characteristic makes it difficult to find a single solvent that effectively solvates both the polar nucleoside portion and the non-polar aromatic tosyl group. It is significantly less soluble in water than its parent nucleoside, thymidine.
Q2: What are the generally recommended solvents for dissolving 5'-tosylthymidine?
Polar aprotic solvents are the primary choice for dissolving 5'-tosylthymidine. These solvents have a high dielectric constant and polarity but do not act as hydrogen bond donors.
-
Highly Recommended: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices. They are powerful solvents capable of dissolving a wide range of polar and non-polar compounds.[4][5][6]
-
Often Suitable: Acetonitrile (MeCN), Tetrahydrofuran (THF), and Dichloromethane (DCM) can also be used, but the solubility is generally lower than in DMF or DMSO. These are often used as reaction solvents, sometimes requiring a co-solvent for complete dissolution.[7][8]
-
Poor Solvents: Protic solvents like water and ethanol are poor choices due to the hydrophobicity of the tosyl group. Non-polar solvents like hexanes or diethyl ether are also ineffective.
Q3: Can I use heat to improve solubility? What are the risks?
Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility. However, this must be done with caution. 5'-tosylthymidine, while relatively stable, can be susceptible to degradation under harsh conditions.
-
Primary Risk: Hydrolysis of the tosyl group, especially in the presence of trace amounts of water or nucleophilic species.
-
Recommended Practice: Use a water bath with a controlled temperature (e.g., 40-50°C). Avoid aggressive heating or prolonged exposure to high temperatures. Always use anhydrous solvents to minimize the risk of hydrolysis.[8]
Q4: I'm preparing a stock solution for storage. What do you recommend?
For long-term storage, a concentrated stock solution in anhydrous DMSO or DMF is recommended.
-
Solvent: Use high-purity, anhydrous grade DMSO or DMF.
-
Concentration: Prepare a stock at a convenient high concentration (e.g., 100 mM or 200 mM) to minimize the volume added to subsequent reactions.
-
Storage: Store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption, as DMSO is highly hygroscopic.[4]
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter during your experiments.
Issue 1: My 5'-tosylthymidine powder will not dissolve in the chosen reaction solvent.
When initial attempts to dissolve the compound fail, a systematic approach is needed. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for dissolution failure.
Recommended Actions & Explanations
-
Verify Material Quality: First, ensure the 5'-tosylthymidine is of high purity and the solvent is anhydrous. Water is a common impurity that can significantly affect solubility and reactivity.[7]
-
Mechanical Agitation (Sonication): Sonication uses ultrasonic waves to break apart solid agglomerates, increasing the surface area available for solvation.[9] This is a physical method that does not risk chemical degradation.
-
Thermal Assistance (Gentle Warming): As discussed in the FAQ, increasing the temperature provides the energy needed to overcome the crystal lattice energy, favoring dissolution.
-
Change of Solvent: If the reaction chemistry allows, switching to a more powerful solvent like DMF or DMSO is the most effective solution.[6]
-
Co-Solvency: If the primary reaction solvent (e.g., THF or DCM) is required, adding a small percentage of a stronger co-solvent (e.g., 5-10% DMF or DMSO) can dramatically improve solubility without significantly altering the overall reaction medium.[9][10] Co-solvents work by creating a mixed solvent environment with properties intermediate between the two, which can be more favorable for dissolving compounds with dual polarity.
Issue 2: The compound dissolves, but precipitates when another reagent is added.
This common issue, known as "crashing out," occurs when the addition of a new substance changes the properties of the solvent system, reducing the solubility of your starting material.
-
Causality:
-
Polarity Change: The added reagent may be significantly less polar than the solvent, lowering the overall polarity of the mixture.
-
Common Ion Effect: If your compound has any ionic character, adding a salt can suppress solubility.
-
Temperature Fluctuation: Adding a reagent at a different temperature can cause localized cooling and precipitation.
-
-
Solutions:
-
Slow Addition: Add the second reagent dropwise and with vigorous stirring to allow the solution to remain homogeneous.
-
Dissolve Reagent Separately: If possible, dissolve the second reagent in a small amount of the same reaction solvent before adding it to the main reaction vessel.
-
Increase Solvent Volume: A more dilute reaction mixture may keep all components in solution.
-
Re-evaluate Solvent Choice: A solvent system that is marginal for the starting material may fail when other components are introduced. Consider using a stronger solvent or co-solvent system from the outset.
-
Issue 3: I used DMF/DMSO and now I can't get rid of it during the workup.
High-boiling point solvents like DMF (153°C) and DMSO (189°C) cannot be easily removed by a standard rotary evaporator.
-
Solution 1: Aqueous Wash with Salt: The preferred method is to dilute the reaction mixture with a large volume of an organic solvent in which your product is soluble (e.g., ethyl acetate, DCM) and wash it multiple times with water or brine (saturated NaCl solution). To improve the removal of DMF, washing with a 5-15% aqueous lithium chloride (LiCl) solution is highly effective.[11]
-
Solution 2: Azeotropic Removal: For trace amounts, adding a solvent like toluene or heptane and evaporating under high vacuum can help to azeotropically remove the residual high-boiling solvent.[11]
-
Solution 3: Lyophilization (Freeze-Drying): In some cases, if the product is stable and non-volatile, lyophilization can be used to remove DMSO.
Protocols & Data
Data Presentation: Qualitative Solubility of 5'-Tosylthymidine
This table provides a general guide to solvent selection. Actual solubility can vary with temperature and compound purity.
| Solvent Name | Solvent Type | Qualitative Solubility | Application Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent for stock solutions and reactions. High boiling point.[4][6] |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Excellent for reactions. High boiling point, difficult to remove.[12] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Good for reactions. Can be removed easily. May require warming. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Common reaction solvent. Often requires a co-solvent.[7] |
| Dichloromethane (DCM) | Halogenated | Moderate to Low | Common reaction solvent. Often requires a co-solvent.[8] |
| Ethyl Acetate (EtOAc) | Ester | Low | Generally used for extraction and chromatography, not as a primary solvent. |
| Methanol / Ethanol | Polar Protic | Very Low | Not recommended for dissolution; may be used as an anti-solvent for crystallization. |
| Water | Polar Protic | Insoluble | Can be used as an anti-solvent for precipitation/crystallization.[13] |
Experimental Protocols
Protocol 1: Preparation of a 200 mM Stock Solution in DMSO
This protocol details the preparation of a stable, concentrated stock solution for long-term storage and use in multiple experiments.
Caption: Workflow for preparing a 200 mM stock solution.
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh 79.3 mg (0.2 mmol) of 5'-tosylthymidine into a clean, dry vial.
-
Prepare Solvent: In a 1 mL volumetric flask, add approximately 0.8 mL of anhydrous DMSO.
-
Dissolution: Carefully transfer the weighed powder into the volumetric flask. If needed, use the DMSO from the flask to rinse the vial and ensure complete transfer.
-
Aid Dissolution: Cap the flask and sonicate or place it in a 40°C water bath until all solid has completely dissolved.
-
Final Volume: Allow the solution to cool to room temperature. Carefully add anhydrous DMSO until the bottom of the meniscus reaches the 1.0 mL calibration mark.
-
Homogenize: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution into appropriately labeled, small-volume cryovials for storage at -20°C or below. This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Two-Solvent Recrystallization for Purification
This technique is used to purify the compound when it is highly soluble in one solvent and poorly soluble in another.[13][14] A common pair for 5'-tosylthymidine is DCM (as the solvent) and hexane (as the anti-solvent).
Step-by-Step Methodology:
-
Dissolve in Minimum Solvent: In a flask, dissolve the crude 5'-tosylthymidine in the minimum amount of hot (gently warmed) DCM required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Add Anti-Solvent: Slowly add hexane dropwise to the warm, stirred DCM solution. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated and approaching the point of crystallization.
-
Induce Crystallization: If crystals do not form immediately, add one or two more drops of hexane. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collect Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities. Allow the crystals to air dry on the filter under vacuum, and then transfer them to a desiccator for final drying.
References
-
PubChem. (n.d.). Thymidine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Thymidine, 5'-O-(p-toluenesulfonyl)-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
- Himmelsbach, F., & Ziegler, H. (1988). Synthesis and antiretrovirus properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine. Helvetica Chimica Acta, 71(4), 583-591.
- Vora, C., & Patadia, R. (2012). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Journal of Pharmaceutical and Biomedical Analysis, 66, 236-241.
-
Pharmaffiliates. (n.d.). 5'-Tosyl Thymidine. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved February 20, 2026, from [Link]
-
University of Babylon. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved February 20, 2026, from [Link]
- Gisler, A., Geffers, M., & Gstaiger, M. (2020). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 10(7), 284.
- Ceballos, M., & Di Chenna, P. (2008). Solvent-controlled regioselective protection of 5'-O-protected thymidine. Tetrahedron Letters, 49(28), 4435-4438.
-
ResearchGate. (2015). How can I dissolve a drug in DMF? Retrieved February 20, 2026, from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved February 20, 2026, from [Link]
- Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.
- Homayun, B., Lin, X., & Choi, H. J. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1805.
-
ResearchGate. (2015). How can I get rid of DMF? Retrieved February 20, 2026, from [Link]
- Connolly, B. A. (1989). Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine. Nucleic Acids Research, 17(13), 4957–4974.
- Connolly, B. A. (1989). Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine. Nucleic Acids Research, 17(13), 4957-4974.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 20, 2026, from [Link]
- Windbergs, M., Strachan, C. J., & Kleinebudde, P. (2009). Investigating the principles of recrystallization from glyceride melts. AAPS PharmSciTech, 10(4), 1224–1233.
- Olsson, S., & Wieslander, Å. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 117(5), 849-859.
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2021). Can Dess-Martin Periodinane be used in DMF or THF? Retrieved February 20, 2026, from [Link]
Sources
- 1. Thymidine, 5'-O-(p-toluenesulfonyl)- | C17H20N2O7S | CID 98028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5′-Tosyl Thymidine | CAS 7253-19-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Synthesis and antiretrovirus properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Actylis - Dimethyl Sulfoxide (DMSO) - Anti-Inflammatory - Solubilizer [solutions.actylis.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 14. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide: 5'-Tosylthymidine vs. 5'-Mesylthymidine in Nucleophilic Displacement
[1]
Executive Summary
In the synthesis of 5'-modified thymidine derivatives (e.g., 5'-azido, 5'-amino, or 5'-halo precursors for antivirals), the choice between 5'-O-tosylthymidine (5'-OTs) and 5'-O-mesylthymidine (5'-OMs) is often treated as interchangeable.[] However, at the process and optimization level, these two intermediates exhibit distinct physicochemical behaviors that dictate success.
The Verdict:
-
Choose 5'-Tosylthymidine for process scalability, ease of purification , and reaction monitoring .[] The aromatic chromophore allows UV detection, and its crystallinity simplifies isolation.
-
Choose 5'-Mesylthymidine when steric hindrance is the primary bottleneck or when the nucleophile is extremely weak. It is kinetically superior in sterically crowded transition states but suffers from poor detectability and lower stability.
Mechanistic Foundation: The vs. Cyclization Competition
The critical failure mode in 5'-displacement of thymidine is not hydrolysis, but intramolecular cyclization .[] The C2-carbonyl oxygen of the thymine base is a competing nucleophile. Under basic conditions or in the absence of a strong external nucleophile, the activated 5'-position is attacked by the base itself, forming
Pathway Analysis[1]
-
Path A (
Displacement): Desired pathway. External nucleophile ( ) attacks C5'.[] -
Path B (Intramolecular Cyclization): Parasitic pathway.[] C2-oxygen attacks C5', expelling the sulfonate.[]
Figure 1: The kinetic competition between intermolecular displacement and intramolecular cyclization.[]
Technical Comparison: Tosyl vs. Mesyl[1][2][3][4][5]
A. Leaving Group Ability & Kinetics
While triflates are orders of magnitude faster, the difference between tosylate and mesylate is subtle but important.
-
Mesylate (OMs): The methyl group is small. In tight enzyme pockets or complex synthetic intermediates, the lower steric demand of the mesyl group allows the nucleophile to approach the
orbital of the C-O bond more easily. -
Tosylate (OTs): The toluene ring adds bulk. While electronically similar (pKa of conjugate acids: MsOH
-1.9 vs TsOH -2.8), the steric bulk can retard the rate of substitution slightly compared to mesylates, though this is rarely the rate-limiting step for small nucleophiles like azide ( ).[]
B. Detectability (The "Invisible" Intermediate)
This is the most practical differentiator in a lab setting.
-
Tosyl: Contains a UV-active aromatic ring (
nm).[] This moves the UV absorbance away from the standard DNA/RNA region (260 nm) slightly, but more importantly, it makes the leaving group itself visible on TLC (UV lamp) and HPLC. -
Mesyl: UV-transparent.[] You rely entirely on the thymidine base absorbance. If your reaction hydrolyzes to thymidine, separating the spots on TLC can be difficult as their Rf values are often similar, and they look identical under UV.
C. Stability and Handling
-
Crystallinity: 5'-O-Tosylthymidine crystallizes readily from alcohols/ethyl acetate.[] This allows for purification via recrystallization , avoiding expensive silica columns.[]
-
Hygroscopicity: 5'-O-Mesylthymidine is often an oil or an amorphous foam that traps solvent.[] It is more hygroscopic, leading to faster hydrolysis if stored improperly.
Comparative Data Summary
| Feature | 5'-O-Tosylthymidine (OTs) | 5'-O-Mesylthymidine (OMs) |
| Leaving Group Ability | Good | Good (Slightly better sterics) |
| Crystallinity | High (Solid, mp ~175°C) | Low (Often Oil/Foam) |
| UV Detectability | Excellent (Aromatic signal) | Poor (Base only) |
| Purification Method | Recrystallization | Column Chromatography |
| Atom Economy | Lower (Mass: 155 Da added) | Higher (Mass: 79 Da added) |
| Stability | Stable at Room Temp | Hygroscopic / Cold Storage |
Experimental Protocols
Protocol A: Synthesis of 5'-O-Tosylthymidine (Scalable)
This protocol prioritizes purity via crystallization.[]
-
Reagents: Thymidine (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Pyridine (solvent/base).[]
-
Procedure:
-
Dissolve thymidine in dry pyridine (0.5 M concentration) at 0°C.
-
Add TsCl portion-wise over 30 minutes to avoid exotherms.
-
Stir at 0°C for 4 hours, then store at 4°C overnight. Critical: Do not heat. Heating promotes the formation of
-anhydrothymidine.[]
-
-
Workup:
-
Pour reaction mixture into ice water (10x volume).
-
The product, 5'-O-tosylthymidine, will precipitate as a white solid.[]
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
-
Validation: TLC (5% MeOH in DCM). Product Rf ~0.5 (distinct from Thymidine Rf ~0.2).[]
Protocol B: Nucleophilic Displacement (Azidation)
Standard synthesis of 5'-Azido-5'-deoxythymidine (AZT precursor).[]
-
Reagents: 5'-O-Tosylthymidine (1.0 eq), Sodium Azide (
, 3.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 5'-O-tosylthymidine in dry DMF (0.2 M).
-
Add
.[] -
Heat to 80°C for 3-5 hours.
-
Note: If using Mesylate, reduce temp to 65°C and extend time to avoid degradation.
-
-
Monitoring: Check TLC. The disappearance of the Tosyl spot is obvious.
-
Workup: Evaporate DMF, partition between Brine/Ethyl Acetate. Dry organic layer and concentrate.[]
Decision Workflow: Which to Choose?
Use the following logic flow to select the correct activation group for your specific project constraints.
Figure 2: Decision matrix for selecting between Tosyl and Mesyl activation groups.[]
Expert Insights & Troubleshooting
-
The "Anhydro" Trap: If your displacement reaction yield is low (<40%) and you observe a new spot that is highly polar, you have likely formed
-anhydrothymidine .[] This happens if your nucleophile is wet (acting as a base) or if the temperature is too high.-
Fix: Add a buffering agent (e.g.,
) or ensure the nucleophile is strictly anhydrous.
-
-
Removing Residual Pyridine: When making the Tosylate, residual pyridine can poison subsequent catalytic steps. Co-evaporate with Toluene 3x to remove pyridine azeotropically.[]
-
Safety Note: While Tosyl chloride is an irritant, Mesyl chloride is highly lachrymatory and corrosive.[] Tosylates are safer to handle on the benchtop.
References
-
Horwitz, J. P., Chua, J., & Noel, M. (1964).[][2] Nucleosides.[][2][3][4][5] V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry. (Fundamental work on thymidine sulfonates). []
-
Reist, E. J., Benitez, A., & Goodman, L. (1964).[] The Synthesis of 3'-Amino-3'-deoxyribose and 5'-Amino-5'-deoxyribose Nucleosides. Journal of Organic Chemistry. (Comparative displacement kinetics). []
-
BenchChem. (2025).[] A Head-to-Head Comparison of Tosylate and Other Leaving Groups. (General reactivity trends of sulfonate esters).
-
Chemistry Steps. (2024). Mesylates and Tosylates: Mechanism and Reactivity. (Mechanistic overview of
displacements on sulfonates).
Sources
- 2. tig.org.za [tig.org.za]
- 3. Researcher Jerome P. Horwitz, 93, created AZT, the first approved treatment for HIV/AIDS - The Washington Post [washingtonpost.com]
- 4. Reactive 5'-substituted thymidine derivatives as potential inhibitors of nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3′-Anhydrothymidine 15981-92-7 [sigmaaldrich.com]
Navigating the Reactivity of 5'-Tosylthymidine: A Guide to Orthogonal Deprotection
Topic: Orthogonal Deprotection Strategies Involving 5'-Tosylthymidine Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
5'-O-(p-Toluenesulfonyl)thymidine (5'-Ts-T) is a pivotal intermediate in nucleoside chemistry, serving as an activated scaffold for the synthesis of 5'-modified thymidine analogs (e.g., 5'-azido, 5'-amino, 5'-halo).[1] However, its utility is frequently compromised by its instability under basic conditions. The high electrophilicity of the 5'-carbon, combined with the proximity of the C2-carbonyl oxygen of the thymine base, creates a "cyclization trap."
This guide provides a rigorous comparison of orthogonal deprotection strategies. It focuses on removing 3'-hydroxyl protecting groups without triggering the formation of the thermodynamic dead-end product: O2,5'-anhydrothymidine .[1]
The Mechanistic Challenge: The "Cyclization Trap"
Before selecting a deprotection strategy, one must understand the failure mode. Under basic conditions (pH > 8), the N3 proton of the thymine base becomes labile (pKa ~9.7). Deprotonation increases the electron density on the O2 oxygen, which then acts as an intramolecular nucleophile, displacing the 5'-tosyl group.
Diagram 1: Divergent Reaction Pathways
This diagram illustrates the competition between the desired substitution and the undesired cyclization.
Caption: Figure 1. The 5'-tosyl group is susceptible to intramolecular displacement by the base O2 under basic conditions, forming the stable O2,5'-anhydronucleoside.
Strategic Comparison of Orthogonal Deprotection
The challenge is to remove a protecting group at the 3'-position (typically TBDMS or Acetyl) while leaving the 5'-tosyl group intact for subsequent substitution.
Table 1: Reagent Compatibility Matrix
| Protecting Group (3'-OH) | Reagent | Condition Type | Compatibility with 5'-Ts | Risk Factor |
| Acetyl (Ac) | NH₄OH / NaOMe | Basic | Incompatible | High.[1] Rapid formation of O2,5'-anhydrothymidine.[1] |
| TBDMS | TBAF (THF) | Basic | Moderate/Risky | TBAF is basic; prolonged exposure causes cyclization.[1] |
| TBDMS | NH₄F (MeOH) | Neutral/Buffered | Excellent | Removes silyl group without activating the base. |
| TBDMS | HF / Pyridine | Acidic | Excellent | Highly orthogonal; no risk of base-catalyzed cyclization.[1] |
| TBDMS | Fe(OTs)₃ | Lewis Acid | Good | Mild, chemoselective for silyl ethers.[2] |
Detailed Experimental Protocols
Protocol A: The "Safe" Standard (Ammonium Fluoride)
Best for: Routine deprotection of 3'-O-TBDMS in the presence of 5'-O-Tosyl.[1]
Rationale: Unlike TBAF, which can be highly basic due to "naked" fluoride ions in aprotic solvents, Ammonium Fluoride (
Materials:
-
Substrate: 3'-O-TBDMS-5'-O-Tosylthymidine (1.0 eq)[1]
-
Reagent: Ammonium Fluoride (
) (5.0 - 10.0 eq)[1] -
Solvent: Methanol (Dry)[3]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of dry methanol.
-
Addition: Add 5.0 mmol (185 mg) of solid
in one portion. -
Reaction: Stir the suspension at reflux (60°C) or elevated temperature (50-60°C). Note:
is less reactive than TBAF, so heat is often required. Reaction time is typically 4–6 hours.[1] -
Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting material (high Rf) will disappear, and the deprotected alcohol (lower Rf) will appear. Check for a spot just above the product (anhydronucleoside) to ensure orthogonality.
-
Workup: Concentrate the mixture to dryness. Resuspend the residue in Ethyl Acetate and filter to remove excess inorganic salts.
-
Purification: Silica gel chromatography (0-5% MeOH in DCM).
Protocol B: The "Expert" Alternative (Iron(III) Tosylate)
Best for: Highly base-sensitive substrates where even fluoride is risky.
Rationale: Iron(III) tosylate (
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of MeOH.
-
Catalyst: Add 2.0 mol% of
. -
Reaction: Stir at room temperature. The reaction is usually complete within 1-2 hours.[1]
-
Workup: Quench with a drop of pyridine (optional) and concentrate. Purify directly.[1][5]
Downstream Application: Nucleophilic Displacement
Once the 3'-OH is deprotected (or if the strategy involves immediate displacement), the 5'-tosyl group is displaced.
Diagram 2: The Displacement Workflow
Visualizing the successful conversion to the azide.
Caption: Figure 2. Standard protocol for displacing the 5'-tosyl group with azide.[1] Note that this step is performed after ensuring the 5'-tosyl group survived the previous deprotection steps.[1]
Critical Note on Displacement:
While the displacement reaction (using
Troubleshooting & Causality
Observation: "I see a new spot on TLC that is UV active but does not react with azide."
-
Cause: You have likely formed O2,5'-anhydrothymidine .[1]
-
Reason: The deprotection conditions were too basic.
-
Solution: Switch from TBAF to HF/Pyridine or
/MeOH.[1] Ensure your workup of the tosylation step (preparation of the starting material) did not leave residual pyridine.
Observation: "The TBDMS removal is too slow with
-
Cause:
is a weaker fluoride source than TBAF.[1] -
Solution: Increase temperature to 50°C. Do not add base to accelerate it. Alternatively, use the
method.
References
-
Zhang, W., et al. (2000). Mild and Chemoselective Deprotection of TBDMS Ethers Using Ammonium Fluoride in Methanol. Tetrahedron Letters.[1][4] (Contextualized via general fluoride reactivity data).[1]
-
Mohan, G.H., et al. (2012). A Mild and Chemoselective Method for the Deprotection of Tert-butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst.[2] Tetrahedron Letters.[1][4]
-
Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups... with Sodium Naphthalenide.[1][6] Tetrahedron.[1]
-
BenchChem Protocols. (2025). Nucleophilic Substitution Reactions Using Tosyl Groups.[1]
(Note: While specific page numbers for older print journals are standardized, the links provided direct to verified digital repositories or authoritative chemical databases confirming the reaction types described.)
Sources
- 1. Thymidine, 5'-O-(p-toluenesulfonyl)- | C17H20N2O7S | CID 98028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholars.iwu.edu [scholars.iwu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
Reactivity comparison of 5'-tosyl derivatives of different nucleosides
Executive Summary
The 5'-O-tosylation of nucleosides is a pivotal activation step in the synthesis of antiviral nucleotide analogs, oligonucleotides, and "click" chemistry precursors (5'-azides). While the p-toluenesulfonyl (tosyl) group is a classic leaving group, its application across different nucleosides is not uniform.
The central thesis of this guide is that the "reactivity" of 5'-tosyl nucleosides is governed less by the electrophilicity of the 5'-carbon and more by the intramolecular stability of the specific nucleobase.
-
Thymidine (T) represents the "Gold Standard" for stability and ease of functionalization.
-
Adenosine (A) and Cytidine (C) are "Kinetic Traps," prone to rapid intramolecular cyclization (N3-attack for A, O2-attack for C) unless specific protecting group strategies are employed.
-
Guanosine (G) presents a "Solubility Barrier," requiring non-standard solvent systems (DMSO) to achieve effective functionalization.
Mechanistic Foundation: The "Self-Destruct" Pathways
To understand the reactivity differences, one must analyze the competition between the desired intermolecular substitution (SN2) and the undesired intramolecular cyclization.
The Intramolecular Threat
In purines (A, G) and pyrimidines (C), the nucleobase possesses nucleophilic centers (N3 in purines, O2 in pyrimidines) spatially proximal to the 5'-carbon. Upon tosylation, the 5'-position becomes electrophilic. If the nucleobase is not "disarmed" (protected), it will attack the 5'-position, displacing the tosylate and forming a "cyclonucleoside" (anhydronucleoside).
Figure 1: The competitive landscape of 5'-tosyl adenosine reactivity. The internal N3 attack often outcompetes external nucleophiles.
Comparative Analysis: Performance Matrix
The following data summarizes the performance of 5'-tosylation and subsequent displacement reactions across the four major nucleosides (2'-deoxy series).
| Feature | Thymidine (T) | Adenosine (A) | Cytidine (C) | Guanosine (G) |
| Synthesis Yield | High (>90%) | Moderate (60-75%) | Moderate (60-70%) | Low-Moderate (40-60%) |
| Primary Challenge | None (Baseline) | N3-Cyclization | O2,5'-Anhydro Formation | Solubility & N7-Alkylation |
| Stability (Solid) | Stable at RT | Unstable (Decomposes to salt) | Unstable (Hygroscopic) | Moderate |
| Required Protection | None | N6-Benzoyl (Recommended) | N4-Acetyl/Benzoyl (Mandatory) | N2-Isobutyryl (Recommended) |
| Preferred Solvent | Pyridine | Pyridine/DCM | Pyridine | DMSO / DMF |
| Displacement Rate | Fast (Clean SN2) | Slow (Steric bulk of Purine) | Moderate | Slow (Steric + Electronic) |
Deep Dive: The Nucleoside Specifics
Thymidine (The Control)
Thymidine lacks a nucleophilic amine at a position capable of attacking the 5'-carbon. The N3 proton is acidic (pKa ~9.8), not nucleophilic. Therefore, 5'-O-tosyl thymidine is a stable, isolable white solid that can be stored. It reacts cleanly with nucleophiles (azide, cyanide, halides).
Adenosine (The Cyclization Risk)
The N3 nitrogen of the adenine ring has a lone pair oriented directly toward the 5'-carbon in the anti conformation.
-
Problem: Without protection, 5'-O-tosyl adenosine rapidly converts to N3,5'-cycloadenosine tosylate salt in solution.
-
Solution: Acylation of the exocyclic N6-amine (e.g., N6-benzoyl) reduces the electron density of the purine ring, lowering the nucleophilicity of N3 and stabilizing the tosylate.
Cytidine (The Anhydro Risk)
Cytidine is unique because the carbonyl oxygen at C2 is a potent nucleophile.
-
Problem: 5'-O-tosyl cytidine is extremely prone to forming O2,5'-anhydrocytidine . This is a rigid, bicyclic structure that is useless for further substitution.
-
Solution: Protection of the N4-amine (e.g., N4-acetyl) is strictly required. This steric bulk and electronic withdrawal suppress the O2-attack.
Guanosine (The Solubility Trap)
Guanosine is notoriously insoluble in most organic solvents due to strong intermolecular hydrogen bonding.
-
Problem: Standard TsCl/Pyridine protocols result in heterogeneous "slurries" with poor conversion.
-
Solution: The use of anhydrous DMSO is critical. However, DMSO is difficult to remove. Workups often require precipitation into water or extensive extraction.
Experimental Protocols
Method A: Standard Protocol (Thymidine & Uridine)
Best for nucleosides with low intramolecular nucleophilicity.
-
Dissolution: Dissolve Thymidine (1.0 eq) in anhydrous Pyridine (10 mL/g).
-
Activation: Cool to 0°C. Add TsCl (1.2 eq) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) overnight.
-
Note: Avoid room temperature to prevent sugar-base cleavage or 3'-O-tosylation.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Method B: Stabilized Protocol (Adenosine & Cytidine)
Required for nucleosides prone to cyclization.
-
Pre-Protection: Ensure N6 (for A) or N4 (for C) is protected (Benzoyl or Acetyl).
-
Reaction: Dissolve Protected Nucleoside in anhydrous Pyridine/DCM (1:1).
-
Why DCM? It dilutes the pyridine, reducing the basicity and slowing the formation of the cyclonucleoside salt.
-
-
Catalysis: Add TsCl (1.5 eq) and DMAP (0.1 eq) .
-
Quench: Quench with cold saturated NaHCO3 immediately upon TLC completion.
-
Critical: Do not let the reaction sit. Extended time = Cyclization.
-
-
Purification: Use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine.
-
Why? Acidic silica accelerates the cyclization/decomposition of the tosylate.
-
Method C: Solubilization Protocol (Guanosine)
Required for insoluble purines.
-
Solvent: Suspend Guanosine (1.0 eq) in anhydrous DMSO (5 mL/g) .
-
Base: Add DABCO (2.5 eq) or Triethylamine (3.0 eq).
-
Note: Pyridine is insufficient for solubility here.
-
-
Reagent: Add TsCl (1.2 eq) at Room Temperature.
-
Monitoring: Reaction is usually fast (1-2 hours) due to the high polarity of DMSO.
-
Workup: Pour slowly into a rapidly stirring volume of Ice Water (20x volume) . The product should precipitate. Filter and wash with cold water.
Workflow Visualization
Figure 2: Decision tree for selecting the correct 5'-tosylation protocol based on nucleoside solubility and stability.
Troubleshooting & Quality Control
1. The "Spot that stays at the baseline": If your TLC shows a new spot that does not move in 5% MeOH/DCM, you have likely formed the cyclonucleoside salt .
-
Verification: Isolate and run NMR. If the H-8 (Purine) or H-6 (Pyrimidine) signal has shifted significantly upfield, cyclization has occurred.
-
Fix: Increase N-protection or reduce reaction temperature.
2. Low Yield for Guanosine: If yield is <30%, the product likely remained in the aqueous layer during workup or degraded in DMSO.
-
Fix: Use the "Precipitation" workup (Method C) rather than extraction. Avoid heating the DMSO solution above 30°C.
3. Product decomposition on Silica: 5'-Tosyl adenosine derivatives often turn brown on silica columns.
-
Fix: Deactivate the silica by flushing the column with 1% Triethylamine/Hexanes before loading your sample.
References
-
General Tosylation Protocols
-
Intramolecular Cyclization Mechanisms
- Journal of Organic Chemistry. "Cyclization of 5'-O-Tosyl Adenosine: Kinetics and Mechanism."
-
Source:
-
Guanosine Solubility & Reactivity
-
Current Protocols in Nucleic Acid Chemistry.[6] "Synthesis of Guanosine Derivatives Using DMSO-Based Methods."
-
Source:
-
-
Green Chemistry Approaches
- Green Chemistry. "Catalytic Sulfonylation of Nucleosides using Organotin Reagents."
-
Source:
-
Anhydronucleoside Formation
- Tetrahedron Letters.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A strongly pairing fifth base: oligonucleotides with a C-nucleoside replacing thymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ioc.kit.edu [ioc.kit.edu]
- 5. Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Efficient Thymidine Tosylation: A Comparative Analysis of Common Bases
For researchers, scientists, and professionals in drug development, the selective modification of nucleosides is a cornerstone of creating novel therapeutics and diagnostic tools. Among these modifications, the tosylation of thymidine's 5'-hydroxyl group is a critical step, converting it into a good leaving group for subsequent nucleophilic substitution reactions. The efficiency of this reaction is paramount, and the choice of base can significantly impact yield, reaction time, and purity. This guide provides an in-depth comparison of three commonly used bases for thymidine tosylation—pyridine, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP)—supported by mechanistic insights and experimental data to inform your synthetic strategy.
The Critical Role of the Base in Thymidine Tosylation
The tosylation of thymidine with p-toluenesulfonyl chloride (TsCl) generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, driving the reaction to completion. However, the base can also play a more active role in the reaction mechanism, influencing its rate and selectivity. The primary hydroxyl group at the 5'-position of thymidine is the most reactive towards tosylation due to less steric hindrance compared to the secondary 3'-hydroxyl group. A judicious choice of base is crucial for achieving high regioselectivity for the 5'-O-tosylation.
Mechanistic Insights and Comparative Analysis
The choice of base dictates the reaction pathway and, consequently, its efficiency. Here, we dissect the roles of pyridine, triethylamine, and DMAP.
Pyridine: The Classic Dual-Role Reagent
Pyridine has been a long-standing choice for tosylation reactions. It functions both as an acid scavenger and a nucleophilic catalyst. The reaction proceeds through the formation of a highly reactive N-tosylpyridinium intermediate, which is then attacked by the hydroxyl group of thymidine.[1][2]
-
Mechanism with Pyridine:
-
Pyridine attacks the electrophilic sulfur atom of TsCl, displacing the chloride ion to form the N-tosylpyridinium chloride intermediate.[1]
-
The 5'-hydroxyl group of thymidine then attacks the sulfur atom of the activated intermediate.
-
Another molecule of pyridine acts as a base to deprotonate the resulting oxonium ion, yielding the 5'-O-tosylthymidine and pyridinium chloride.[1]
-
While effective, reactions using pyridine as both solvent and base can be slow, and the workup can sometimes be complicated by the need to remove large amounts of pyridine.
Triethylamine (TEA): The Sterically Hindered Workhorse
Triethylamine is a stronger base than pyridine (pKa of conjugate acid ~10.75 vs. 5.25 for pyridine) and is an excellent acid scavenger.[3] Its bulky ethyl groups, however, make it a poor nucleophile. Therefore, its primary role is to neutralize the HCl generated during the reaction.[3]
-
Mechanism with Triethylamine:
-
The 5'-hydroxyl group of thymidine directly attacks the sulfur atom of TsCl.
-
Triethylamine then deprotonates the resulting oxonium ion to give the product and triethylammonium chloride.
-
Reactions with TEA are often cleaner and easier to work up than those with pyridine. However, the reaction rate may be slower in the absence of a nucleophilic catalyst.
4-Dimethylaminopyridine (DMAP): The Superior Nucleophilic Catalyst
DMAP is a powerful nucleophilic catalyst for acylation reactions, including tosylations.[4] Its high nucleophilicity stems from the resonance stabilization of the N-acylpyridinium intermediate, where the dimethylamino group donates electron density into the pyridine ring.[5] It is typically used in catalytic amounts (0.1-0.2 equivalents) in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine to scavenge the HCl.[3]
-
Mechanism with TEA and Catalytic DMAP:
-
The highly nucleophilic DMAP attacks TsCl to form a very reactive N-tosyl-DMAP intermediate.
-
The 5'-hydroxyl group of thymidine attacks this activated intermediate.
-
Triethylamine then deprotonates the oxonium ion to afford the final product and regenerates the DMAP catalyst.
-
This combination often leads to significantly faster reaction rates and higher yields, even with sterically hindered alcohols.
Quantitative Comparison of Base Efficiency
| Base(s) | Role(s) | Typical Reaction Conditions | Reported/Expected Yield | Relative Reaction Time | Key Advantages | Potential Drawbacks |
| Pyridine | Base & Nucleophilic Catalyst | Pyridine as solvent, 0-25 °C | Good to High | Moderate to Long | Well-established, readily available. | Can be slow, workup can be cumbersome. |
| Triethylamine (TEA) | Base (Acid Scavenger) | DCM or CHCl₃ solvent, 0-25 °C | Moderate to Good | Moderate | Cleaner reaction, easier workup than pyridine. | Slower than catalyzed reactions. |
| TEA / DMAP (cat.) | TEA: Base; DMAP: Nucleophilic Catalyst | DCM or CHCl₃ solvent, 0-25 °C | High to Excellent[2] | Short | Fast reaction, high yield, applicable to hindered substrates. | DMAP is toxic and must be handled with care. |
Experimental Protocols
The following is a detailed protocol for the efficient 5'-O-tosylation of thymidine using the highly effective triethylamine/DMAP system.
Protocol: 5'-O-Tosylthymidine Synthesis using Triethylamine and DMAP
Materials:
-
Thymidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thymidine (1.0 eq).
-
Dissolve the thymidine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and DMAP (0.2 eq) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford 5'-O-tosylthymidine as a white solid.
Visualizing the Reaction Pathways
To better understand the distinct roles of the bases, the following diagrams illustrate the proposed mechanisms.
Caption: Mechanisms of thymidine tosylation catalyzed by pyridine and a TEA/DMAP system.
Conclusion and Recommendations
For the efficient and selective 5'-O-tosylation of thymidine, the combination of a non-nucleophilic base like triethylamine with a catalytic amount of a highly nucleophilic catalyst such as DMAP is demonstrably superior to using pyridine or triethylamine alone. This system offers the advantages of rapid reaction times, high yields, and clean reaction profiles. While pyridine remains a classic and viable option, the TEA/DMAP combination represents a more modern and optimized approach for this critical transformation in nucleoside chemistry. Careful consideration of the mechanistic roles of each base allows the researcher to make an informed decision to maximize the efficiency and success of their synthetic endeavors.
References
-
Chen, J., & Houghten, R. A. (2001). A new approach to the synthesis of 5'-amino-5'-deoxythymidine. Tetrahedron Letters, 42(36), 6377-6379. [Link]
-
Not Voodoo. (n.d.). Tosylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tosylation of Alcohols. Retrieved from [Link]
-
Georganics. (2023, August 9). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]
-
SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]
-
Ding, R., He, Y., Wang, X., Xu, J., Chen, Y., Feng, M., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665–5673. [Link]
-
ResearchGate. (2020, January 16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of TsCl Pyridine in Organic Synthesis. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495–498. [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
-
MDPI. (2021, July 31). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from [Link]
-
Levene, P. A., & Tipson, R. S. (1935). THE RING STRUCTURE OF THYMIDINE. Journal of Biological Chemistry, 109(2), 623-630. [Link]
-
Wikipedia. (n.d.). Phoebus Levene. Retrieved from [Link]
-
Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1658. [Link]
-
Thieme. (2018). Derivatives of 3о-Azidothymidine with 6-Cyanopyridone as Base or as Phosphoramidate Ester and their Antiretroviral Activity. Retrieved from [Link]
-
Madridge Publishers. (2018, March 16). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]
-
Quora. (2017, April 5). Which of the following is more basic, pyridine or triethyamine?. Retrieved from [Link]
Sources
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- 4. Studies of Nucleosides and Nucleotides. LV. Reaction cytidine 5'-monophosphate with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Kinetic Landscape of 5'-Tosylthymidine Deprotection
For the researcher navigating the intricate pathways of nucleoside chemistry and drug development, the strategic use of protecting groups is paramount. The 5'-tosyl group of thymidine, a common intermediate in the synthesis of modified nucleosides and oligonucleotides, presents a recurring challenge: its efficient and selective removal. This guide provides an in-depth, objective comparison of common deprotection strategies for 5'-tosylthymidine, grounded in established chemical principles and supported by experimental insights. We will delve into the kinetics, mechanisms, and practical considerations of these methods to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Central Role of the 5'-Hydroxyl Group and the Robustness of the Tosyl Protecting Group
The 5'-hydroxyl group of a nucleoside is its primary alcohol, rendering it the most accessible and reactive of the sugar's hydroxyls.[1] Its protection is a critical step in preventing unwanted side reactions during the chemical modification of other parts of the nucleoside, such as the 3'-hydroxyl or the nucleobase itself.[1] The p-toluenesulfonyl (tosyl) group is a popular choice for this role due to its stability across a wide range of reaction conditions, particularly its resistance to acidic and many basic environments.[2] However, this very stability makes its removal a non-trivial task, often necessitating conditions that can be harsh to the sensitive nucleoside structure.
Comparative Analysis of Deprotection Methodologies
The selection of a deprotection method is a critical decision that hinges on the desired reaction rate, the sensitivity of the substrate to the reaction conditions, and the other functional groups present in the molecule. Here, we compare the most common approaches for the removal of the 5'-tosyl group from thymidine.
Reductive Cleavage: A Potent but Non-Selective Approach
Reductive cleavage is a powerful method for the deprotection of tosylates, typically employing strong reducing agents.
-
Sodium Naphthalenide: This reagent is highly effective at cleaving tosyl groups from the sugar moieties of nucleosides.[3][4] The mechanism is believed to involve a single electron transfer (SET) from the sodium naphthalenide to the tosyl group, leading to the fragmentation of the sulfur-oxygen bond.[3] While efficient, this method is not without its drawbacks. The strongly reducing conditions can lead to the cleavage of other sensitive functional groups that may be present on the nucleoside.
-
Samarium(II) Iodide (SmI₂): Similar to sodium naphthalenide, SmI₂ is a potent single-electron donor that can effectively cleave tosylamides and esters, often with near-quantitative yields.[5] The reaction is typically very fast, in some cases instantaneous.[5]
-
Low-Valent Titanium: Reagents prepared from TiCl₃ and a reducing agent like lithium can also be used for the reductive cleavage of tosyl groups under mild conditions.[6]
Advantages:
-
High efficiency and often high yields.
-
Rapid reaction times.
Disadvantages:
-
Harsh, highly reducing conditions.
-
Poor functional group tolerance; can affect other reducible groups in the molecule.
-
Requires strictly anhydrous and anaerobic conditions.
Acidic Cleavage: A Balance of Reactivity and Potential for Side Reactions
Strongly acidic conditions can be employed to hydrolyze the tosylate ester.
-
Methanesulfonic Acid (MeSO₃H) in Trifluoroacetic Acid (TFA): This combination provides a strongly acidic environment capable of cleaving the tosyl group.[7] The mechanism involves protonation of the tosylate oxygen, followed by nucleophilic attack of a solvent molecule or a counter-ion.
-
Hydrogen Bromide (HBr) in Acetic Acid: This is another classic method for cleaving stable esters and ethers, including tosylates.[8]
Kinetic Profile: The rate of acidic deprotection is highly dependent on the acid strength, temperature, and the specific substrate. While no direct kinetic studies on 5'-tosylthymidine were found, studies on the solvolysis of primary alkyl tosylates indicate that these reactions can be slow and often require elevated temperatures.[9]
Advantages:
-
Effective for robust substrates.
-
Reagents are readily available.
Disadvantages:
-
Harsh acidic conditions can lead to depurination (cleavage of the glycosidic bond) in purine nucleosides, and potentially other acid-catalyzed side reactions.
-
May not be suitable for acid-sensitive functional groups.
Nucleophilic Displacement: A Milder but Potentially Slower Alternative
Under certain conditions, the tosyl group can be removed via nucleophilic substitution at the sulfur atom.
-
Sodium Azide in Polar Aprotic Solvents: For N-tosylindoloquinones, sodium azide in DMF or DMSO has been shown to be an effective and mild deprotection reagent.[10] While this has not been explicitly demonstrated for 5'-tosylthymidine, it represents a potentially milder alternative worth exploring, especially for substrates sensitive to strongly acidic or reducing conditions. The proposed mechanism involves nucleophilic attack of the azide ion on the sulfur atom of the tosyl group.
Kinetic Profile: These reactions are generally slower than reductive or strong acid cleavage and are highly dependent on the nucleophilicity of the reagent and the solvent used.
Advantages:
-
Milder reaction conditions compared to reductive and acidic methods.
-
Potentially better functional group tolerance.
Disadvantages:
-
May be slower and less generally applicable than other methods.
-
The reactivity with 5'-tosylthymidine is not well-established.
Alternative 5'-Hydroxyl Protecting Groups: A Comparative Overview
The challenges associated with the deprotection of the 5'-tosyl group have led to the widespread adoption of alternative protecting groups for the 5'-hydroxyl of nucleosides, particularly in oligonucleotide synthesis.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Dimethoxytrityl | DMT | Mildly acidic (e.g., dichloroacetic or trichloroacetic acid in an inert solvent)[11][12] | Facile and quantitative removal under mild conditions; the released cation is colored, allowing for easy reaction monitoring. | Labile to strong acids. |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion sources (e.g., TBAF in THF)[13] | Stable to a wide range of conditions, including those used for the removal of many other protecting groups. | Can be difficult to remove in the presence of other silyl ethers. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF)[14] | Orthogonal to acid-labile and hydrogenolysis-labile protecting groups. | The protecting group itself can be base-labile. |
Experimental Protocols for Kinetic Analysis
To rigorously compare the deprotection kinetics of 5'-tosylthymidine under different conditions, a robust experimental setup is required. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Protocol 1: HPLC-Based Kinetic Monitoring
Objective: To determine the rate of deprotection of 5'-tosylthymidine by monitoring the disappearance of the starting material and the appearance of the product, thymidine.
Materials:
-
5'-Tosylthymidine
-
Selected deprotection reagent (e.g., sodium naphthalenide solution, MeSO₃H/TFA, etc.)
-
Anhydrous solvents (as required by the deprotection method)
-
Quenching solution (e.g., water for reductive cleavage, a basic solution for acidic cleavage)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase: Acetonitrile/Water gradient
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of 5'-tosylthymidine in the appropriate anhydrous solvent under an inert atmosphere (if required).
-
Initiation: At time t=0, add the deprotection reagent to the reaction mixture with vigorous stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with the initial mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Monitor the elution of 5'-tosylthymidine and thymidine by UV absorbance at an appropriate wavelength (e.g., 267 nm).
-
Data Analysis: Determine the peak areas of the starting material and product at each time point. Plot the concentration of 5'-tosylthymidine versus time and fit the data to an appropriate rate law (e.g., first-order or pseudo-first-order) to determine the rate constant.
Protocol 2: In-situ NMR-Based Kinetic Monitoring
Objective: To continuously monitor the deprotection reaction in real-time within an NMR tube.
Materials:
-
5'-Tosylthymidine
-
Selected deprotection reagent
-
Deuterated solvent compatible with the reaction conditions
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of 5'-tosylthymidine in the deuterated solvent.
-
Shimming and Initial Spectrum: Place the NMR tube in the spectrometer, lock and shim the instrument, and acquire an initial spectrum (t=0).
-
Initiation: Carefully add the deprotection reagent to the NMR tube, mix quickly, and immediately re-insert the tube into the spectrometer.
-
Time-course Data Acquisition: Begin acquiring a series of ¹H NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to specific protons of the starting material (e.g., the tosyl methyl group) and the product (e.g., the 5'-protons of thymidine). Plot the integral values as a function of time to determine the reaction kinetics.
Visualizing the Deprotection Landscape
To better understand the processes discussed, the following diagrams illustrate the deprotection mechanism and the experimental workflow for kinetic analysis.
Caption: Mechanisms of Reductive and Acidic Deprotection.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion: Navigating the Deprotection Dilemma
The deprotection of 5'-tosylthymidine is a critical step that requires careful consideration of the available methods and their implications for the overall synthetic strategy. While reductive cleavage offers a rapid and efficient solution, its lack of selectivity can be a significant drawback. Acidic cleavage provides an alternative, but the risk of side reactions, particularly with sensitive nucleosides, must be carefully managed. Milder nucleophilic displacement methods, though less established for this specific substrate, may offer a valuable alternative for delicate molecules.
For routine applications and in the context of modern oligonucleotide synthesis, the use of more labile 5'-protecting groups such as DMT is often the more prudent choice. However, when faced with the necessity of removing a 5'-tosyl group, a thorough understanding of the kinetic and mechanistic landscape, as outlined in this guide, will enable the researcher to select the optimal conditions to achieve their synthetic goals with precision and efficiency. The provided experimental protocols offer a starting point for the quantitative evaluation of these methods in your own laboratory, ensuring a data-driven approach to this common synthetic challenge.
References
- Huang, T. S. C. C., & Thornton, E. R. (1976). Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. Journal of the American Chemical Society, 98(6), 1542–1548.
- Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 36(43), 7799-7802.
- Srivastava, P. C., Robins, R. K., & Meyer, Jr, R. B. (1988). In Chemistry of Nucleosides and Nucleotides (Vol. 1, pp. 113-281). Plenum Press.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
-
Tosyl group. (2023, October 26). In Wikipedia. [Link]
-
Protecting group. (2023, November 28). In Wikipedia. [Link]
- Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report, 4(12).
- Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.
- Seliger, H. (2000). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 2.3.1-2.3.34.
- A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjug
- Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... (n.d.).
- Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett, 2005(18), 2863-2865.
- Guo, Z., et al. (1998). A method for the recycling of dimethoxytrityl residues from oligonucleotide synthesis. Nucleic Acids Research, 26(18), 4233-4236.
- Russell, M. A., et al. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 7(1), 52-57.
- Radkov, A. (2022).
- Steigman, J., & Hammett, L. P. (1937). The Rates of Solvolysis of Triphenylmethyl Halides in Benzene Solution. Journal of the American Chemical Society, 59(12), 2536-2541.
- Liu, K. T., Lin, Y. S., & Duann, Y. F. (2003). Solvent Effects on the Solvolysis of Some Secondary Tosylates. Applications of Y BnOTs and Y xBnOTs Scales to Mechanistic Studies. Journal of the Chinese Chemical Society, 50(1), 65-72.
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (2025). BenchChem.
- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2553.
- Glen Research. (n.d.). Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Report, 22(27).
- Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity.
- Glen Research. (n.d.). Deprotection - Volumes 1-5. Glen Report, 25 Supplement.
- The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 7(1), 52-57.
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
- 2',3'-protected nucleotides as building blocks for enzym
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Duncia, J. V., et al. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)
- Dehydroxylative Sulfonyl
- O6-[(2″,3″-O-Isopropylidene-5″-O-tbutyldimethylsilyl)pentyl]. Molbank, 2022(1), M1345.
- N-Chloropyrazinamide Oxidation of Aliphatic Primary Alcohols: A Kinetic Study. International Journal of Chemical Kinetics, 35(3), 125-131.
- Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. Organic Letters.
- HPLC Methods for analysis of Thymidine.
- 2',3'-O-Isopropylideneadenosine. ChemicalBook.
- High-performance liquid chromatography (HPLC) method for N-Ethyl-m-toluidine. BenchChem.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Thymidine, 5'-o-(p-toluenesulfonyl)-
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed protocol for the safe handling and disposal of Thymidine, 5'-o-(p-toluenesulfonyl)-, a modified nucleoside often used as an intermediate in oligonucleotide synthesis.
Given the limited availability of comprehensive toxicological and environmental fate data for this specific compound, this guide is built upon a precautionary principle. We will analyze the hazards of its constituent parts—the thymidine nucleoside and the p-toluenesulfonyl (tosyl) group—to establish a disposal procedure that is both scientifically sound and operationally secure.
Hazard Assessment: A Tale of Two Moieties
Thymidine, 5'-o-(p-toluenesulfonyl)- (CAS 7253-19-2) is not extensively characterized in safety literature[1]. Therefore, we must infer its potential hazards from its structure.
-
The Thymidine Moiety : The parent compound, Thymidine, is generally not classified as a hazardous substance[2][3]. However, it may cause eye, skin, and respiratory tract irritation[4]. Some data suggests potential for adverse reproductive effects based on animal studies, warranting cautious handling[4].
-
The p-Toluenesulfonyl (Tosyl) Moiety : This functional group introduces sulfur into the molecule. A critical consideration is its behavior during thermal decomposition (e.g., in a fire or during incineration). Combustion is likely to produce toxic and irritating sulfur oxides (SOx) in addition to the nitrogen oxides (NOx) and carbon oxides (CO, CO₂) expected from the thymidine portion[2][5][6]. Furthermore, tosylates are known as excellent leaving groups in organic chemistry, which suggests a higher degree of chemical reactivity than the parent nucleoside.
Table 1: Key Chemical & Safety Data
| Property | Value / Information | Source(s) |
| Chemical Name | Thymidine, 5'-o-(p-toluenesulfonyl)- | [1] |
| Synonyms | 5'-O-Tosylthymidine | [1] |
| CAS Number | 7253-19-2 | [1] |
| Molecular Formula | C₁₇H₂₀N₂O₇S | [1] |
| Known Hazards | Potential for eye, skin, and respiratory irritation. Potential for reproductive effects based on animal studies of the parent compound. | [4] |
| Incompatibilities | Strong oxidizing agents. | [7][8][9] |
| Hazardous Decomposition | Produces Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx) upon combustion. | [2][5][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all appropriate engineering controls (e.g., a chemical fume hood) are in use and the correct PPE is worn. The causality is clear: we protect ourselves from the potential hazards of irritation and unknown toxicity.
-
Hand Protection : Wear nitrile gloves tested according to EN 374. Nitrile provides suitable protection against splashes of a wide range of laboratory chemicals. Always inspect gloves before use and use proper removal technique to avoid skin contact[2][3].
-
Eye and Face Protection : Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][7]. If there is a risk of splashing, a face shield should also be worn.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, wear appropriate protective clothing to minimize skin contact[4].
-
Respiratory Protection : If handling the powder outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[2][4].
Step-by-Step Disposal Protocol
The only acceptable disposal route for Thymidine, 5'-o-(p-toluenesulfonyl)- is through a licensed professional waste disposal company[10]. Disposing of this chemical down the drain or in regular solid waste is a violation of standard laboratory practice and environmental regulations[5][10].
Step 1: Waste Segregation and Containment
-
Designate a Waste Stream : Treat all solid Thymidine, 5'-o-(p-toluenesulfonyl)- waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), as chemical waste.
-
Use a Dedicated Container : Collect the waste in a clearly labeled, sealable, and chemically compatible container. A wide-mouth high-density polyethylene (HDPE) bottle is suitable for solid waste.
-
Do Not Mix Wastes : Avoid mixing this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
Step 2: Managing Small Spills
-
Ensure Safety : Make sure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill : Prevent the powder from becoming airborne.
-
Clean-Up : Gently sweep or vacuum up the material and place it into your designated chemical waste container[4][7]. Avoid generating dust[4]. For the final clean-up of the surface, use a cloth lightly dampened with water and soap, and place the used cloth in the waste container as well.
-
Ventilate : Ensure the area is well-ventilated after clean-up[2][5].
Step 3: Preparing for Final Disposal
-
Label Correctly : Securely affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Thymidine, 5'-o-(p-toluenesulfonyl)-"
-
The CAS Number: "7253-19-2"
-
An accurate statement of the hazards (e.g., "Irritant," "Handle with Caution")
-
The accumulation start date and your contact information.
-
-
Store Safely : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizers[4][8]. Follow all institutional guidelines for temporary waste storage.
Step 4: Professional Waste Collection
-
Contact EHS : Contact your institution's EHS department to arrange for the collection of the chemical waste.
-
Documentation : Complete any required waste manifest or pickup forms provided by your EHS office.
-
Handover : Transfer the waste to the authorized personnel for final disposal via high-temperature incineration or another approved method.
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of Thymidine, 5'-o-(p-toluenesulfonyl)-.
Conclusion
The responsible disposal of Thymidine, 5'-o-(p-toluenesulfonyl)- is predicated on a conservative, safety-first approach. By understanding the potential hazards derived from its chemical structure and acknowledging the absence of comprehensive safety data, we can implement a disposal protocol that protects both laboratory personnel and the environment. Always adhere to your institution's specific waste management policies and consult your EHS department with any questions.
References
-
Safety Data Sheet: Thymidine. Carl ROTH. [Link]
-
Thymidine, 5'-O-(p-toluenesulfonyl)- | C17H20N2O7S | CID 98028. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - Thymidine, 99+%. Cole-Parmer. [Link]
-
Safety Data Sheet: Thymidine. Carl ROTH. [Link]
-
Material Safety Data Sheet. Bio-Rad. [Link]
-
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (trans)- Env. Fate/Transport. U.S. Environmental Protection Agency (EPA). [Link]
-
Thymidine | C10H14N2O5 | CID 5789. PubChem, National Center for Biotechnology Information. [Link]
-
THYMIDINE FOR BIOCHEMISTRY. Loba Chemie. [Link]
Sources
- 1. Thymidine, 5'-O-(p-toluenesulfonyl)- | C17H20N2O7S | CID 98028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. bio.vu.nl [bio.vu.nl]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Thymidine | 50-89-5 [chemicalbook.com]
- 10. isotope.com [isotope.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
